Edoxaban impurity 2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8Cl2N2O3 |
|---|---|
Molecular Weight |
263.07 g/mol |
IUPAC Name |
ethyl 2-[(4,5-dichloropyridin-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-2-16-9(15)8(14)13-7-3-5(10)6(11)4-12-7/h3-4H,2H2,1H3,(H,12,13,14) |
InChI Key |
WXTFGBVHWITTLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC=C(C(=C1)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Structure of Edoxaban Impurity 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Edoxaban Impurity 2. Edoxaban, a direct oral anticoagulant, is a factor Xa inhibitor, and the control of its impurities is critical for ensuring its safety and efficacy. This document details the identity of Impurity 2, the analytical methodologies employed for its characterization, and the logical workflow for its structural confirmation.
Introduction to Edoxaban and its Impurities
Edoxaban is a small molecule inhibitor of coagulation factor Xa, effectively reducing the risk of stroke and systemic embolism.[1] During its synthesis and storage, various related substances, including stereoisomers, degradation products, and process-related impurities, can arise.[1] Regulatory guidelines necessitate the identification, quantification, and control of these impurities to ensure the quality of the final drug product.
Identification and Chemical Structure of this compound
Through extensive analytical efforts, this compound has been identified as a specific stereoisomer of the active pharmaceutical ingredient.
-
Chemical Name: N-(5-Chloropyridin-2-yl)-N'-[(1S,2S,4S)-4-[(dimethylamino)carbonyl]-2-[[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide[2][3][4][5]
-
Synonyms: Edoxaban (SSS)-Isomer, Edoxaban EP Impurity C[2][5]
Edoxaban possesses three chiral centers, leading to a total of eight possible stereoisomers.[2][3] The active ingredient has the (1S, 2R, 4S) configuration. Impurity 2, with the (1S, 2S, 4S) configuration, differs in the stereochemistry at the C-2 position of the cyclohexyl ring. This subtle change can significantly impact the molecule's pharmacological and toxicological profile, making its precise identification and control imperative.
Workflow for Structure Elucidation
The elucidation of this compound's structure follows a systematic workflow involving isolation, separation, and characterization using various spectroscopic and chromatographic techniques.
Experimental Protocols and Data Interpretation
The structural confirmation of this compound relies on a combination of analytical techniques. While specific spectral data for this impurity is often proprietary, this section outlines the standard experimental protocols and the expected data.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for the separation and quantification of Edoxaban and its related compounds. Chiral HPLC methods are essential to resolve the various stereoisomers.
Experimental Protocol (Representative):
-
Instrument: HPLC system with a UV or PDA detector.
-
Column: A chiral stationary phase column (e.g., polysaccharide-based) is required to separate stereoisomers. For general impurity profiling, a C18 column (e.g., 250mm x 4.6mm, 5µm) is often used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM ammonium acetate) and an organic modifier (e.g., acetonitrile:methanol 1:1 v/v).
-
Flow Rate: 0.7-1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 290 nm.
Data Presentation:
| Parameter | Value |
| Column | YMC Triart Phenyl (250 x 4.6) mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile:Methanol (1:1)% (v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temp. | 40 °C |
| Detection Wavelength | 290 nm |
| Retention Time of Edoxaban | Varies based on exact method |
| Relative Retention Time of Impurity 2 | Varies based on chiral method |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the impurity, confirming its elemental composition.
Experimental Protocol (Representative):
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to determine the parent ion mass and MS/MS (tandem mass spectrometry) mode to obtain fragmentation patterns.
Data Interpretation: The high-resolution mass spectrum is expected to show a protonated molecular ion [M+H]⁺ peak that corresponds to the exact mass of the molecular formula C₂₄H₃₀ClN₇O₄S. Fragmentation analysis (MS/MS) would be performed to confirm the connectivity of the different structural motifs within the molecule. The fragmentation pattern of Impurity 2 would be nearly identical to that of Edoxaban, as they are stereoisomers.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C₂₄H₃₀ClN₇O₄S |
| Monoisotopic Mass | 547.1769 g/mol |
| [M+H]⁺ (Observed) | ~548.1841 m/z |
| Key MS/MS Fragments | Consistent with Edoxaban structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the relative stereochemistry.
Experimental Protocol (Representative):
-
Instrument: NMR spectrometer operating at a high frequency (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Experiments:
-
¹H NMR: To identify the number and types of protons and their neighboring environments.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.
-
NOESY/ROESY: To determine the spatial proximity of protons, which is critical for confirming the relative stereochemistry of the (1S, 2S, 4S) configuration.
-
Data Interpretation: The ¹H and ¹³C NMR spectra of Impurity 2 will be very similar to those of Edoxaban. However, subtle but distinct differences in the chemical shifts and coupling constants of the protons on the cyclohexyl ring (specifically at positions 1, 2, and 4) would be observed due to the change in stereochemistry at the C-2 position. 2D NMR experiments like NOESY would be instrumental in confirming the cis/trans relationships between these protons, ultimately verifying the (1S, 2S, 4S) stereochemistry.
Data Presentation (Hypothetical Key Differences):
| Nucleus | Edoxaban (1S, 2R, 4S) | Impurity 2 (1S, 2S, 4S) |
| Cyclohexyl H-1 | Expected δ (ppm), J (Hz) | Different δ (ppm), J (Hz) |
| Cyclohexyl H-2 | Expected δ (ppm), J (Hz) | Different δ (ppm), J (Hz) |
| Cyclohexyl H-4 | Expected δ (ppm), J (Hz) | Similar δ (ppm), J (Hz) |
Conclusion
The chemical structure elucidation of this compound confirms it to be the (1S, 2S, 4S) stereoisomer of Edoxaban. Its identification and characterization are achieved through a combination of advanced chromatographic and spectroscopic techniques. A robust analytical workflow, utilizing chiral HPLC for separation and a suite of spectroscopic methods (MS, NMR, IR) for characterization, is essential for the definitive confirmation of its structure. The control of this and other impurities is fundamental to ensuring the quality, safety, and efficacy of Edoxaban as a therapeutic agent.
References
Unraveling the Synthesis of Edoxaban Impurity 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Edoxaban Impurity 2, a critical stereoisomeric impurity of the anticoagulant drug Edoxaban. Understanding the formation of this impurity is paramount for the development of robust manufacturing processes and ensuring the safety and efficacy of the final drug product. Edoxaban has three chiral centers, resulting in eight possible stereoisomers; only the (1S, 2R, 4S) isomer is the active pharmaceutical ingredient.[1][2] this compound has been identified as the (1S, 2S, 4S) stereoisomer, also known as (SSS)-Edoxaban or Edoxaban EP Impurity C, with the chemical name N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide and CAS number 1255529-27-1.[3]
This guide details a plausible synthetic route to this specific impurity, including experimental protocols derived from patent literature, quantitative data, and visual diagrams to elucidate the key transformations.
Synthesis Pathway Overview
The synthesis of this compound hinges on the stereoselective preparation of a key chiral intermediate, the (1S, 2S, 4S)-configured cyclohexane diamine derivative. The overall strategy involves the coupling of three main building blocks:
-
A stereochemically defined (1S, 2S, 4S)-1-amino-2-azido-N,N-dimethylcyclohexane-4-carboxamide.
-
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.
-
5-methyl-4,5,6,7-tetrahydro[1][3]thiazolo[5,4-c]pyridine-2-carboxylic acid.
The synthesis commences with the coupling of the chiral amino-azido cyclohexane derivative with the chloropyridinyl oxoacetate fragment. This is followed by the reduction of the azide group to an amine, which is then acylated with the thiazolopyridine carboxylic acid to yield the final impurity.
Experimental Protocols
The following experimental protocols are adapted from patent literature describing the synthesis of structurally related compounds and key intermediates.[4]
Step 1: Synthesis of N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl) oxalamide
This step involves the coupling of (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.
Reaction Scheme:
Caption: Coupling of the chiral diamine precursor with the oxoacetate fragment.
Procedure:
To a reaction flask are added ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (150.7 g, 568.7 mmol) and 500 mL of tetrahydrofuran. The reaction mixture is cooled to 0-10°C. Triethylamine (43.1 g, 426.7 mmol) is added slowly, followed by the addition of (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide (100.0 g, 473.9 mmol). After the addition is complete, the reaction system is heated to 60-65°C. Additional triethylamine (14.4 g, 142.6 mmol) is then added, and the mixture is stirred for 16 hours while maintaining the temperature at 60-65°C.[4]
Step 2: Synthesis of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide
This step involves the reduction of the azide group to a primary amine.
Reaction Scheme:
Caption: Reduction of the azido intermediate to the corresponding amine.
Procedure:
The azido intermediate from the previous step is dissolved in methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas at room temperature for 5-6 hours until the reaction is complete, as monitored by a suitable chromatographic technique.[1] The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the desired amino compound.
Step 3: Synthesis of this compound (SSS-Isomer)
The final step is the coupling of the amino intermediate with 5-methyl-4,5,6,7-tetrahydro[1][3]thiazolo[5,4-c]pyridine-2-carboxylic acid.
Reaction Scheme:
Caption: Final coupling step to form this compound.
Procedure:
To a solution of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide in a suitable solvent such as dimethylformamide (DMF), are added 5-methyl-4,5,6,7-tetrahydro[1][3]thiazolo[5,4-c]pyridine-2-carboxylic acid, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA). The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified using standard techniques such as column chromatography to afford this compound.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of the key azido intermediate as described in the patent literature.[4]
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar eq. |
| (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide | 211.27 | 100.0 | 0.4739 | 1.00 |
| Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | 228.63 | 150.7 | 0.5687 | 1.20 |
| Triethylamine (initial) | 101.19 | 43.1 | 0.4267 | 0.90 |
| Triethylamine (additional) | 101.19 | 14.4 | 0.1426 | 0.30 |
Logical Workflow for Impurity Synthesis
The overall logical workflow for the synthesis of this compound can be visualized as a three-stage process, starting from the key chiral precursor and culminating in the final impurity.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The pathway outlined in this guide, based on available scientific and patent literature, provides a clear framework for the preparation of this specific stereoisomer. For drug development professionals, a thorough understanding of such synthetic pathways is crucial for implementing effective control strategies to minimize impurity levels in the final active pharmaceutical ingredient, thereby ensuring the quality and safety of Edoxaban. Further research into the stereoselective synthesis of the key (1S, 2S, 4S)-cyclohexane diamine precursor could lead to more efficient and controlled manufacturing processes.
References
Physicochemical Properties of Edoxaban Impurity 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Edoxaban impurity 2, a substance of interest in the pharmaceutical development of Edoxaban, a direct factor Xa inhibitor. This document compiles available data on its chemical identity and physical characteristics and outlines relevant experimental protocols for its synthesis and analysis.
Introduction to Edoxaban and Its Impurities
Edoxaban is an oral anticoagulant that selectively inhibits factor Xa, a critical enzyme in the coagulation cascade. As with any pharmaceutical compound, the synthesis of Edoxaban can lead to the formation of impurities, which must be carefully identified, characterized, and controlled to ensure the safety and efficacy of the final drug product. Edoxaban has three chiral centers, giving rise to eight possible stereoisomers. The pharmacologically active form is the (1S,2R,4S) isomer. Other stereoisomers are considered impurities. "this compound" is a designation that can be used for different related substances, so for clarity, this guide focuses on the compound identified with CAS number 1255529-27-1.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1255529-27-1 | [1][2][3][4] |
| IUPAC Name | N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide | [3][5] |
| Chemical Formula | C24H30ClN7O4S | [3][5] |
| Molecular Weight | 548.06 g/mol | [3][5] |
| Physical Appearance | Off-White to Yellow Solid | [3][5] |
| Solubility | Soluble in Acetonitrile | [5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Experimental Protocols
General Synthetic Approach for Edoxaban Isomers
While a specific, detailed synthesis protocol for this compound is not published, the general methodology for synthesizing various stereoisomers of Edoxaban is described in the patent literature. The synthesis generally involves the coupling of three key building blocks. The stereochemistry of the final impurity is determined by the specific stereoisomers of the starting materials used.
A plausible synthetic workflow for obtaining different Edoxaban isomers, including impurity 2, would involve:
-
Synthesis of the chiral diamine core: This is a critical step where the stereochemistry of the cyclohexane ring is established. Different isomers of the diamine can be prepared using stereoselective synthesis or separated from a mixture of isomers.
-
Coupling with the thiazolopyridine moiety: The synthesized diamine is then coupled with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
-
Final coupling with the chloropyridine oxalamide fragment: The resulting intermediate is then reacted with a derivative of (5-chloropyridin-2-yl)oxalamic acid to yield the final Edoxaban isomer.
-
Purification: The desired isomer is then purified from the reaction mixture, typically using chromatographic techniques such as column chromatography or preparative HPLC.[6]
Analytical Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques used for the separation and identification of Edoxaban and its impurities.[7] A general reverse-phase HPLC method for the analysis of Edoxaban isomers can be adapted for the specific quantification of impurity 2.
A representative HPLC method is described as follows:
-
Column: A chiral stationary phase is often required for the separation of stereoisomers. Alternatively, a C18 column can be used for general impurity profiling.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is typically employed.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength of around 290 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
This method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for quantifying this compound in drug substance and formulated products.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the study of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. allmpus.com [allmpus.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Edoxaban Impurity C | 1255529-27-1 - BuyersGuideChem [buyersguidechem.com]
- 5. Edoxaban Tosylate-SSS-isomer Impurity - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. CN106008556A - Separation method of edoxaban and isomers thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Edoxaban Impurity 2 (CAS 1255529-27-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban, a direct factor Xa inhibitor, is a widely prescribed oral anticoagulant for the prevention of stroke and systemic embolism. As with any pharmaceutical compound, the control of impurities is of paramount importance to ensure the safety and efficacy of the final drug product. Edoxaban has three chiral centers, leading to the possibility of eight stereoisomers. The pharmacologically active isomer is (1R,2S,4S)-Edoxaban. Edoxaban Impurity 2, identified by the CAS number 1255529-27-1, is the (1S,2S,4S)-stereoisomer of Edoxaban, also referred to as the (SSS)-Isomer or Edoxaban EP Impurity C.[1][2][3] This technical guide provides an in-depth overview of the properties, synthesis, and analysis of this specific impurity.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below. It is important to note that while some data is readily available from commercial suppliers of reference standards, other specific physical properties such as melting and boiling points are not extensively reported in publicly available literature.
| Property | Value | Source(s) |
| CAS Number | 1255529-27-1 | [4][5] |
| Chemical Name | N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide | [3][4] |
| Synonyms | Edoxaban (SSS)-Isomer, Edoxaban EP Impurity C, (1S,2S,4S)-Edoxaban | [1][2][3] |
| Molecular Formula | C₂₄H₃₀ClN₇O₄S | [4][5] |
| Molecular Weight | 548.06 g/mol | [2][4] |
| Appearance | Off-White Solid | [4] |
Synthesis and Formation
This compound, being a stereoisomer of the active pharmaceutical ingredient, is typically formed during the synthesis of Edoxaban if the stereochemistry of the starting materials and reagents is not strictly controlled. The synthesis of Edoxaban involves the coupling of three key fragments: a thiazolo[5,4-c]pyridine moiety, a chiral diamine cyclohexane derivative, and a chloropyridine oxalamide unit. The formation of the (SSS)-isomer impurity arises from the use of the corresponding (1S,2S,4S)-diamine cyclohexane intermediate.
General Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound, based on known synthetic routes for Edoxaban and its isomers.
References
Unraveling the Presence of Edoxaban Impurity 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, origin, and analytical methodologies related to Edoxaban Impurity 2. Edoxaban, a direct oral anticoagulant, functions by inhibiting Factor Xa. The control of impurities in the final drug substance is a critical aspect of pharmaceutical development and manufacturing to ensure safety and efficacy. This document details the nature of this compound, its formation, and the experimental protocols for its identification and quantification.
Discovery and Identification of this compound
This compound has been identified as a stereoisomer of the active pharmaceutical ingredient (API). Edoxaban possesses three chiral centers, which gives rise to a total of eight possible stereoisomers. The pharmacologically active isomer is the (1S,2R,4S) configuration. This compound is identified as the (1S,2S,4S)-diastereomer of Edoxaban.
Chemical Name: N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide[1][]
CAS Number: 1255529-27-1[1][]
The structural difference between Edoxaban and Impurity 2 lies in the stereochemistry at the C-2 position of the cyclohexyl ring, as depicted in the structural comparison below.
| Compound | Chemical Structure | Stereochemistry |
| Edoxaban | (1S,2R ,4S) | |
| Impurity 2 | (1S,2S ,4S) |
Origin and Formation of this compound
The primary origin of this compound is the synthetic process of Edoxaban. The formation of this diastereomer is a consequence of the lack of complete stereoselectivity in the chemical reactions involved in the synthesis of the chiral cyclohexane diamine intermediate, a key starting material (KSM) for the Edoxaban synthesis.
The synthesis of Edoxaban involves the coupling of three main fragments. The control of stereochemistry during the synthesis of the central diamine cyclohexane ring is challenging. Inadequate control at this stage can lead to the formation of various stereoisomers, including the (1S,2S,4S) isomer, which is subsequently carried through the synthetic steps to yield this compound in the final API.
The logical workflow for the formation and control of this impurity is illustrated in the diagram below.
Caption: Formation pathway of this compound during synthesis.
Experimental Protocols for Identification and Quantification
The identification and quantification of this compound are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method is crucial for separating Edoxaban from its impurities, including stereoisomers and degradation products.
Experimental Workflow:
Caption: Workflow for HPLC analysis of this compound.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Chiralpak, Chiralcel) or a high-resolution C18 column |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate, phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at approximately 290 nm |
| Injection Volume | 5 - 20 µL |
Note: Specific method parameters will vary depending on the column and instrumentation used. Method development and validation are essential.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the definitive identification of impurities. It provides structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.
Experimental Protocol:
-
Sample Preparation: Dissolve the Edoxaban sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Separation: Utilize a UPLC/HPLC system with a column and mobile phase capable of separating Edoxaban from Impurity 2.
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is employed for accurate mass measurements.
-
Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data. The MS/MS fragmentation of Impurity 2 will be identical to that of Edoxaban, confirming it as a stereoisomer.
-
Quantitative Data
The acceptable limits for impurities in a drug substance are defined by regulatory bodies such as the International Council for Harmonisation (ICH). For an unspecified impurity, the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% for a maximum daily dose of less than 2g. The specific limits for this compound would be established based on qualification studies.
While specific batch data is proprietary, a validated HPLC method should be able to quantify this compound at levels well below the ICH reporting threshold.
Example of System Suitability Parameters for a Validated HPLC Method:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Conclusion
This compound is the (1S,2S,4S)-diastereomer of Edoxaban, originating from the synthetic process. Its control is critical for the quality, safety, and efficacy of the final drug product. Robust analytical methods, primarily chiral HPLC and LC-MS, are essential for the identification and quantification of this impurity. A thorough understanding of the synthetic pathway and the implementation of appropriate purification steps are key to minimizing the level of this compound in the final API. This technical guide provides the foundational knowledge for researchers and drug development professionals to address the challenges associated with this specific impurity.
References
Spectroscopic and Analytical Characterization of Edoxaban Impurity 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for a significant impurity of the anticoagulant drug Edoxaban, specifically Edoxaban N-Oxide Impurity 2 . Due to the proprietary nature of drug impurity standards, this document outlines the expected data, methodologies for its acquisition, and interpretive guidance, rather than presenting direct, quantitative spectral data. Researchers are advised to obtain a certified reference standard with a complete Certificate of Analysis (CoA) or Structure Elucidation Report (SER) from a qualified supplier for precise quantitative values.
Identity of Edoxaban Impurity 2
The designation "this compound" can refer to different chemical entities depending on the synthetic route and degradation pathways. This guide focuses on Edoxaban N-Oxide Impurity 2 , a known oxidative degradation product. Another potential impurity also designated as "Impurity 2" is a chiral isomer of Edoxaban. It is crucial to confirm the specific identity of the impurity being investigated, typically through its Chemical Abstracts Service (CAS) number.
-
Edoxaban N-Oxide Impurity 2:
Spectroscopic Data Summary
The following tables summarize the types of quantitative data that would be presented in a Certificate of Analysis for Edoxaban N-Oxide Impurity 2.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Representative ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| [Expected Range] | [e.g., s, d, t, q, m] | [#H] | [Proton Environment] |
| ... | ... | ... | ... |
Table 2: Representative ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| [Expected Range] | [Carbon Environment] |
| ... | ... |
Note: Specific chemical shifts and coupling constants are determined by the full structural elucidation and should be obtained from the supplier's SER.
Mass Spectrometry (MS) Data
Table 3: Representative Mass Spectrometry Data
| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |
| ESI+ | Q-TOF | [Expected Value] | [M+H]⁺ |
| ESI+ | Q-TOF | [Expected Value] | [M+Na]⁺ |
Note: High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.
Infrared (IR) Spectroscopy Data
Table 4: Representative IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| [Expected Range] | N-H stretch (Amide) |
| [Expected Range] | C=O stretch (Amide, Carboxylic Acid) |
| [Expected Range] | C-N stretch |
| [Expected Range] | N-O stretch (N-Oxide) |
| [Expected Range] | C-Cl stretch |
Experimental Protocols
The characterization of Edoxaban and its impurities relies on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A stability-indicating HPLC method is crucial for separating Edoxaban from its impurities.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 column, such as a Hypersil BDS C18 (250 x 4.6 mm, 5µm), is commonly used.[6]
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of 0.1M K₂HPO₄ and Methanol (65:35, v/v), can be employed.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength of 245 nm or 291 nm is suitable.[6][7]
-
Column Temperature: Maintained at ambient or a controlled temperature, e.g., 35 °C.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful tool for the identification and structural elucidation of impurities.
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF).
-
Chromatography: Similar conditions to the HPLC method can be adapted, often with volatile mobile phase additives like ammonium acetate to ensure compatibility with the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Data Acquisition: Full scan and product ion scan modes are used to determine the molecular weight and fragmentation pattern of the impurity.
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The impurity standard is dissolved in a deuterated solvent, commonly DMSO-d₆.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) are performed to assign all proton and carbon signals and to establish connectivity within the molecule.
IR Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Visualizations
Edoxaban's Mechanism of Action
Edoxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[9][10]
Caption: Edoxaban's inhibition of Factor Xa in the coagulation cascade.
Experimental Workflow for Impurity Characterization
The identification and characterization of a pharmaceutical impurity follows a systematic workflow, integrating chromatographic separation with spectroscopic analysis.
Caption: General workflow for pharmaceutical impurity characterization.
References
- 1. synchemia.com [synchemia.com]
- 2. veeprho.com [veeprho.com]
- 3. Edoxaban N-Oxide Impurity 2 - SRIRAMCHEM [sriramchem.com]
- 4. Edoxaban N-Oxide Impurity 2 | CAS No: 2803372-49-6 [aquigenbio.com]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. degres.eu [degres.eu]
- 9. Edoxaban - Wikipedia [en.wikipedia.org]
- 10. INTRODUCTION - Edoxaban (Lixiana) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Characterization of Edoxaban Impurity 2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of the Edoxaban Impurity 2 reference standard. Edoxaban, a direct factor Xa inhibitor, is an anticoagulant medication. The control and characterization of impurities are critical for ensuring the safety and efficacy of the final drug product. This document outlines the identity, properties, and analytical methodologies for this compound.
Identity and Chemical Properties
This compound, also identified as the (SSS)-Isomer of Edoxaban and Edoxaban EP Impurity C, is a known chiral impurity of Edoxaban.[1][2] Its formation is often related to the stereochemistry of the starting materials and intermediates used in the synthesis of the active pharmaceutical ingredient (API).[3][4][5]
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Systematic Name | N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide |
| Synonyms | Edoxaban (SSS)-Isomer, Edoxaban EP Impurity C |
| CAS Number | 1255529-27-1 |
| Molecular Formula | C24H30ClN7O4S[1][2][6][7][8] |
| Molecular Weight | 548.06 g/mol [2][9] |
Analytical Characterization
A comprehensive characterization of the this compound reference standard involves a combination of chromatographic and spectroscopic techniques to confirm its structure and purity. Commercial suppliers of this reference standard typically provide a Certificate of Analysis (CoA) with detailed characterization data.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the reference standard and for the quantitative determination of this impurity in Edoxaban drug substances and products.
Table 2: Typical HPLC Purity Data for this compound Reference Standard
| Parameter | Typical Value |
| Purity (by area %) | ≥ 98% |
| Reporting Threshold | 0.05% |
| Quantitation Limit | 0.10% |
Note: Specific values are batch-dependent and should be obtained from the Certificate of Analysis provided with the reference standard.
Experimental Protocol: HPLC Method for Impurity Profiling
A reverse-phase HPLC method is commonly employed for the analysis of Edoxaban and its impurities.[11] While a specific validated method for this compound is proprietary to the reference standard manufacturer, a general method suitable for adaptation is described below.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.
-
Mobile Phase A: An aqueous buffer, such as 10 mM potassium phosphate monobasic, with pH adjusted to a suitable value.
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.
-
Gradient Elution: A gradient program starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B is typically used to resolve the main component from its impurities.
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: UV detection at a wavelength where both Edoxaban and the impurity have significant absorbance, often around 290 nm.[12]
-
Injection Volume: Typically 10-20 µL.
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Determination.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the impurity and to aid in its structural elucidation through fragmentation analysis.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| LC-MS | ESI+ | [M+H]⁺ | Corresponds to the protonated molecule |
Note: The exact m/z value should be obtained from the Certificate of Analysis.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument).
-
Chromatographic Conditions: Similar to the HPLC method described above to ensure separation of the impurity prior to MS analysis.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for molecules like Edoxaban and its impurities.
-
Mass Analyzer: Operated in full scan mode to determine the parent ion mass and in product ion scan mode to obtain fragmentation patterns.
Logical Diagram for MS-based Structural Confirmation
Caption: Process of structural confirmation using MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of the this compound reference standard. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule's structure.
Table 4: Representative ¹H NMR and ¹³C NMR Data
| Nucleus | Key Chemical Shifts (ppm) |
| ¹H | Refer to the Certificate of Analysis for specific assignments |
| ¹³C | Refer to the Certificate of Analysis for specific assignments |
Note: NMR spectral data is highly specific and should be referenced directly from the CoA of the purchased reference standard.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄.
-
Sample Preparation: A few milligrams of the reference standard are dissolved in the deuterated solvent.
-
Experiments: Standard ¹H and ¹³C NMR spectra are acquired. More advanced 2D NMR experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 5: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H (Amide) | ~3300 |
| C=O (Amide, Oxalamide) | ~1650-1700 |
| Aromatic C=C | ~1500-1600 |
| C-Cl | ~700-800 |
Note: Specific peak positions should be obtained from the IR spectrum provided with the reference standard.
Experimental Protocol: IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Synthesis and Isolation
The synthesis of the this compound reference standard is a multi-step process that often involves stereoselective reactions to obtain the desired (SSS) configuration.[3] The synthesis of chiral impurities can be challenging and is a critical aspect of drug development to ensure that analytical methods for their control are available.[4][5] Isolation of this impurity from a bulk Edoxaban sample can be achieved using preparative chromatography.
General Workflow for Reference Standard Preparation
Caption: General workflow for synthesis and qualification.
Conclusion
The thorough characterization of the this compound reference standard is paramount for the accurate monitoring and control of this impurity in Edoxaban drug substance and product. This guide has outlined the key analytical techniques and provided a framework for the experimental protocols involved in this characterization. For definitive data, researchers must refer to the Certificate of Analysis accompanying their specific batch of the reference standard.
References
- 1. veeprho.com [veeprho.com]
- 2. Edoxaban (SSS)-Isomer - SRIRAMCHEM [sriramchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. goldncloudpublications.com [goldncloudpublications.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Edoxaban Impurity 33 : Venkatasai Life Sciences [venkatasailifesciences.com]
- 8. Edoxaban Impurity 52 : Venkatasai Life Sciences [venkatasailifesciences.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Edoxaban Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. | Applied Chemical Engineering [ace.as-pub.com]
- 12. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Pharmacological Activity of Edoxaban Impurity 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for assessing the potential pharmacological activity of impurities associated with the direct oral anticoagulant, Edoxaban. The term "Edoxaban Impurity 2" is not universally defined and can refer to different chemical entities depending on the supplier. This guide addresses this ambiguity by outlining a systematic approach to characterize the pharmacological and toxicological profile of any Edoxaban-related impurity.
The Ambiguity of "this compound"
A review of commercially available reference standards reveals that "this compound" is used to designate at least two distinct chemical structures:
-
N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide (CAS: 1255529-27-1): This is a stereoisomer of Edoxaban. Edoxaban itself has a (1S,2R,4S) configuration. Given that only the (SRS)-isomer of Edoxaban is reported to be pharmacologically active, it is highly probable that other stereoisomers will exhibit significantly reduced or no activity.[1][2]
-
tert-butyl((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate: This is a potential intermediate or building block in the synthesis of Edoxaban and is structurally different from the final drug molecule.
Due to this lack of a single, defined structure, a thorough pharmacological evaluation is essential for any impurity identified during the manufacturing process of Edoxaban.
Primary Pharmacological Assessment: Factor Xa Inhibition
Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[3][4] Therefore, the primary pharmacological assessment of any Edoxaban impurity should be the determination of its activity against FXa.
Experimental Protocol: In Vitro Factor Xa Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory effect of a test compound on the activity of purified human Factor Xa.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the impurity against Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
Test compound (Edoxaban impurity) dissolved in a suitable solvent (e.g., DMSO)
-
Reference standard (Edoxaban)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test impurity and the Edoxaban reference standard in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and at a low level (typically <1%) to avoid interference.
-
Enzyme Incubation: In the wells of the microplate, add the assay buffer, the diluted test impurity or reference standard, and the purified human Factor Xa. Allow the components to pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic FXa substrate to each well.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual FXa activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the test compound.
-
Normalize the data by expressing the residual FXa activity as a percentage of the activity in the control wells (containing no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Secondary Pharmacological Assessment
Selectivity Profiling
To assess the specificity of any observed inhibitory activity, the impurity should be tested against other key serine proteases in the coagulation cascade, primarily thrombin (Factor IIa).
Experimental Protocol: A similar chromogenic assay as described for FXa can be used, substituting Factor Xa with purified human thrombin and using a thrombin-specific chromogenic substrate. A comparison of the IC50 values for FXa and thrombin will provide a selectivity ratio. High selectivity for FXa over thrombin is a key characteristic of Edoxaban.
In Vitro Cytotoxicity Assay
It is crucial to evaluate whether the impurity exhibits any off-target cytotoxic effects. A variety of cell-based assays can be employed for this purpose.
Experimental Protocol: MTT Assay
Objective: To assess the effect of the impurity on the metabolic activity of a cell line, as an indicator of cell viability.
Materials:
-
A suitable human cell line (e.g., HepG2, a liver cell line, is often relevant for drug metabolism and toxicity studies)
-
Cell culture medium and supplements
-
Test compound (Edoxaban impurity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or an acidic isopropanol solution)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at ~570 nm
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test impurity for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm.
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot cell viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Data Presentation
Quantitative data from the pharmacological and toxicological assessments should be summarized in a clear and structured format for easy comparison.
| Parameter | Edoxaban (Reference) | This compound |
| Primary Activity | ||
| Factor Xa IC50 (nM) | Value | Value |
| Selectivity | ||
| Thrombin (Factor IIa) IC50 (nM) | Value | Value |
| Selectivity Ratio (Thrombin/FXa) | Value | Value |
| Cytotoxicity | ||
| HepG2 CC50 (µM) | Value | Value |
Visualizations
Experimental Workflow
Caption: Experimental workflow for pharmacological assessment of an Edoxaban impurity.
Coagulation Cascade and Edoxaban's Target
Caption: Simplified coagulation cascade highlighting Factor Xa as the target of Edoxaban.
References
- 1. rxnchem.com [rxnchem.com]
- 2. ace.as-pub.com [ace.as-pub.com]
- 3. A randomized trial of the safety, pharmacokinetics and pharmacodynamics of edoxaban, an oral factor Xa inhibitor, following a switch from warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the process-related and degradation-related compounds of Edoxaban, a direct oral anticoagulant. The formation, identification, and characterization of these compounds are critical for ensuring the quality, safety, and efficacy of Edoxaban drug products. This document details the synthetic pathways of key impurities and the outcomes of forced degradation studies under various stress conditions, presenting quantitative data in a structured format and outlining detailed experimental protocols.
Introduction to Edoxaban and its Related Compounds
Edoxaban is a selective, direct, and reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Its chemical structure, N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-4,5,6,7-tetrahydro[2][3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide, contains three chiral centers, leading to the possibility of eight stereoisomers.[2][3] The pharmacologically active isomer is the (1S,2R,4S) configuration. The control of chiral impurities is a significant challenge in the process development of Edoxaban.[2]
Related compounds of Edoxaban can be broadly categorized into:
-
Process-related impurities: These include starting materials, intermediates, by-products, and stereoisomers formed during the synthesis of the active pharmaceutical ingredient (API).
-
Degradation products: These are formed when the drug substance or drug product is exposed to stress conditions such as heat, light, humidity, and varying pH levels.
-
Metabolites: These are formed in vivo through metabolic processes. This guide will focus on process-related and degradation impurities.
The identification and control of these related compounds are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product.
Process-Related Impurities and Their Synthesis
The synthesis of Edoxaban is a multi-step process, and impurities can be introduced or formed at various stages. A significant focus in process development is the control of stereoisomers.
Chiral Impurities
Due to its three chiral centers, Edoxaban can exist as eight stereoisomers. The desired product is the (1S,2R,4S)-isomer. The other seven isomers are considered impurities.[2][3] The synthesis and characterization of these chiral impurities are crucial for developing analytical methods to control their levels in the final drug substance.[2]
Table 1: Key Chiral Impurities of Edoxaban
| Impurity Name | Stereochemistry | Molecular Formula | Molecular Weight ( g/mol ) |
| ent-Edoxaban | (1R,2S,5R) | C₂₄H₃₀ClN₇O₄S | 548.06 |
| 2,4-diepi-Edoxaban | (1S,2S,4R) | C₂₄H₃₀ClN₇O₄S | 548.06 |
| Edoxaban (RRS)-Isomer | (1R,2R,5S) | C₂₄H₃₀ClN₇O₄S | 548.06 |
| 4-epi-Edoxaban | (1S,2R,4R) | C₂₄H₃₀ClN₇O₄S | 548.06 |
Synthesis of Chiral Impurities
The synthesis of chiral impurities is often necessary to confirm their structure and to be used as reference standards in analytical methods. A general approach involves using stereoisomers of the starting materials or intermediates.
This protocol describes the synthesis of N-(5-Chloro-2-pyridinyl)-N'-[(1S,2R,4R)-4-(dimethyl carbamoyl)-2-{[(5-methyl-4,5,6,7-tetrahydro[2][3] thiazolo [5,4-c] pyridin-2-yl) carbonyl] amino} cyclohexyl] ethanediamide.
-
Reaction Condition: A mixture of the appropriate chiral intermediate, potassium carbonate, in a solvent system of DMF, toluene, dichloromethane, methanol, and water is heated to 108-110°C for 10-12 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated through extraction and crystallization. The final product is characterized by spectral data (IR, MS, ¹H-NMR, and ¹³C-NMR).
dot```dot graph Synthesis_of_4_epi_Edoxaban { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=8, height=3]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Chiral Intermediate\n(1S,2R,4R)-diamine derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Potassium Carbonate,\nDMF, Toluene, DCM, MeOH, H2O", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Heat (108-110°C)\n10-12 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="4-epi-Edoxaban", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reagents [label="Add"]; Reagents -> Conditions [label="Apply"]; Conditions -> Product [label="Yields"]; }
Caption: Workflow for hydrolytic forced degradation studies.
Oxidative Degradation
Edoxaban is susceptible to oxidative degradation. Studies have identified several oxidative degradation products, including N-oxides and di-N-oxides.
Table 3: Oxidative Degradation Products of Edoxaban
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Edoxaban N-Oxide Impurity 1 | C₂₄H₃₀ClN₇O₅S | 564.1 | N-oxidation on the thiazolo-pyridine nitrogen |
| Edoxaban di-N-oxide | C₂₄H₃₀ClN₇O₆S | 580.1 | N-oxidation on both the thiazolo-pyridine and pyridine nitrogens |
[4]
-
Reagents and Conditions: 50 mg of Edoxaban is dissolved in a 50 ml volumetric flask. 5 ml of 3% H₂O₂ is added, and the flask is heated in a water bath at 80°C for 1 hour.
-
Sample Preparation for Analysis: The solution is cooled and diluted to the mark with the mobile phase for HPLC analysis.
dot
Caption: Formation of oxidative degradation products.
Thermal and Photolytic Degradation
Some studies have shown Edoxaban to be relatively stable under thermal and photolytic stress conditions, with minimal degradation observed. [5]However, other studies report some level of degradation under these conditions. [6]
[4]
-
Conditions: A sample of Edoxaban powder is spread in a petri dish and placed in a hot air oven at 105°C for a specified period (e.g., 2 hours).
-
Sample Preparation for Analysis: The sample is cooled, dissolved in the mobile phase, and analyzed by HPLC.
-
Conditions: A sample of Edoxaban is exposed to a combination of visible and UV light in a photostability chamber. The exposure level should be in accordance with ICH guidelines.
-
Sample Preparation for Analysis: The sample is dissolved in the mobile phase and analyzed by HPLC.
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the primary analytical techniques for the separation, identification, and quantification of Edoxaban and its related compounds.
Table 4: Representative HPLC Method Parameters for Edoxaban Impurity Analysis [4]
| Parameter | Condition |
|---|---|
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1M K₂HPO₄ : Methanol (65:35, v/v) |
| Flow Rate | 1.0 ml/min |
| Detection | PDA at 245 nm |
| Injection Volume | 10 µl |
| Column Temperature | 30°C |
Table 5: HPLC Method Validation Data (Example) [4][7]
| Parameter | Result |
|---|---|
| Linearity Range | 5–200 µg/ml |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.03 - 0.209 µg/ml |
| LOQ | 0.09 - 0.698 µg/ml |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 99.824 - 100.720% |
References
Methodological & Application
Application Note and Protocol: Development of a Stability-Indicating HPLC Method for the Determination of Edoxaban Impurity 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban is a direct oral anticoagulant that functions by inhibiting Factor Xa.[] During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. This document outlines a detailed protocol for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Edoxaban Impurity 2. The method is designed to separate this compound from the active pharmaceutical ingredient (API) and other potential degradation products, making it suitable for routine quality control and stability studies.
The development and validation of such analytical methods are guided by the International Council for Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, and robustness.[2][3][4]
Materials and Reagents
-
Edoxaban Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium dihydrogen phosphate (AR Grade)
-
Orthophosphoric acid (AR Grade)
-
Water (HPLC Grade)
-
0.45 µm Nylon Syringe Filters
Equipment
-
HPLC system with a UV or PDA detector (e.g., Shimadzu LC-20AT, Agilent 1260 Infinity II)[2][4]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Experimental Protocol
Chromatographic Conditions (Proposed Starting Point)
The following chromatographic conditions are proposed as a starting point for method development. Optimization will be required to achieve the desired separation and peak shape.
| Parameter | Recommended Condition |
| Column | Hypersil ODS C18 (100mm x 4.6 mm, 5µm) or equivalent[4] |
| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with orthophosphoric acid[4] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 for a suggested gradient program. |
| Flow Rate | 1.0 mL/min[2][4][5] |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm or 290 nm (based on UV spectra of Edoxaban and impurity)[3][4][5] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Table 1: Proposed Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.01 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 70 | 30 |
| 15.0 | 70 | 30 |
Preparation of Solutions
4.2.1. Buffer Preparation (Mobile Phase A)
-
Weigh and dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.5 using orthophosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter and degas.
4.2.2. Standard Stock Solution Preparation
-
Edoxaban Stock (1000 µg/mL): Accurately weigh 25 mg of Edoxaban reference standard into a 25 mL volumetric flask. Dissolve in a small amount of acetonitrile and make up the volume with the same solvent.[2]
-
This compound Stock (100 µg/mL): Accurately weigh 2.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in a small amount of acetonitrile and make up the volume with the same solvent.
4.2.3. Working Standard Solution Preparation
-
Prepare a working standard solution containing a mixture of Edoxaban (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) by diluting the stock solutions with the mobile phase. This solution will be used for system suitability and method development.
Method Development and Optimization Strategy
The goal is to achieve a resolution (Rs) of >1.5 between Edoxaban and this compound, as well as any other potential impurities or degradation products.
-
Initial Screening: Inject the working standard solution using the proposed starting conditions. Evaluate the retention times, peak shapes, and resolution.
-
Mobile Phase Optimization:
-
pH of Buffer: Vary the pH of the aqueous phase (e.g., pH 3.0, 4.0, 5.0) to observe its effect on the retention and selectivity of the analytes.
-
Organic Modifier: Evaluate different organic solvents (e.g., methanol instead of acetonitrile) or a mixture of both.
-
-
Gradient Optimization: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.
-
Column Selection: If adequate separation is not achieved, screen different column chemistries (e.g., C8, Phenyl-Hexyl).
-
Forced Degradation Studies: To ensure the method is stability-indicating, subject a solution of Edoxaban to stress conditions (acid, base, oxidative, thermal, and photolytic degradation).[6][7] Analyze the stressed samples to confirm that the degradation products do not interfere with the quantification of this compound.
Data Presentation
The following tables summarize the expected quantitative data from the method development and validation experiments.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | |
| Theoretical Plates (N) | N > 2000 | |
| Resolution (Rs) | Rs > 1.5 | |
| %RSD for Peak Area | ≤ 2.0% (for n=6 injections) |
Table 3: Method Validation Summary
| Parameter | Concentration Range / Level | Acceptance Criteria | Observed Result |
| Linearity (r²) | LOQ - 150% of specification | r² ≥ 0.999 | |
| Accuracy (% Recovery) | 80%, 100%, 120% of specification | 98.0% - 102.0% | |
| Precision (%RSD) | |||
| - Repeatability | 100% of specification | ≤ 2.0% | |
| - Intermediate Precision | 100% of specification | ≤ 2.0% | |
| Limit of Detection (LOD) | - | S/N ratio of 3:1 | |
| Limit of Quantitation (LOQ) | - | S/N ratio of 10:1 | |
| Robustness | |||
| - Flow Rate (± 0.1 mL/min) | 100% of specification | Rs > 1.5 | |
| - Column Temperature (± 2 °C) | 100% of specification | Rs > 1.5 | |
| - pH of Mobile Phase (± 0.2) | 100% of specification | Rs > 1.5 |
Visualizations
HPLC Method Development Workflow
Caption: Workflow for HPLC Method Development.
Forced Degradation Study Design
Caption: Forced Degradation Study Workflow.
References
Application Note: A Sensitive and Validated LC-MS/MS Method for the Quantification of Edoxaban Impurity 2 (N-Oxide)
Introduction
Edoxaban is a direct oral anticoagulant that acts as a selective inhibitor of Factor Xa. During its synthesis and storage, various impurities can arise, which require careful monitoring to ensure the safety and efficacy of the final drug product. One such process-related impurity is Edoxaban N-Oxide Impurity 2.[1][2][3][4][5] This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of Edoxaban N-Oxide Impurity 2 in bulk drug substances. The method presented here is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its accuracy, precision, and reliability for routine quality control analysis.[6]
Materials and Methods
Chemicals and Reagents
-
Edoxaban N-Oxide Impurity 2 reference standard (CAS No. 2803372-49-6) was procured from a certified supplier.[1][2][3][4][5]
-
HPLC-grade acetonitrile, methanol, and water were obtained from a reputable chemical supplier.
-
Formic acid (LC-MS grade) was used as a mobile phase modifier.
-
Edoxaban bulk drug substance was used for spiking experiments.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis. The system was equipped with an electrospray ionization (ESI) source. Data acquisition and processing were performed using the instrument's dedicated software.
Chromatographic Conditions
A reverse-phase C18 column was used for the chromatographic separation. The mobile phase consisted of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A flow rate of 0.4 mL/min was maintained, and the column oven temperature was set to 40°C. The total run time was optimized to ensure adequate separation of the impurity from the parent compound and other potential impurities.
Mass Spectrometric Conditions
The mass spectrometer was operated in the positive ion mode using Multiple Reaction Monitoring (MRM). The ESI source parameters, including capillary voltage, source temperature, and gas flows, were optimized to achieve maximum sensitivity for Edoxaban N-Oxide Impurity 2. The precursor-to-product ion transition for the impurity was determined by infusing a standard solution.
Experimental Protocols
Standard Solution Preparation
A primary stock solution of Edoxaban N-Oxide Impurity 2 was prepared by dissolving an accurately weighed amount of the reference standard in methanol to achieve a concentration of 100 µg/mL. A series of working standard solutions were prepared by serially diluting the stock solution with a mixture of acetonitrile and water (50:50, v/v) to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.
Sample Preparation
An accurately weighed amount of the Edoxaban bulk drug substance (approximately 10 mg) was dissolved in the diluent (acetonitrile:water, 50:50, v/v) to achieve a final concentration of 1 mg/mL. The sample solution was then filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Method Validation
The developed method was validated for specificity, linearity, precision, accuracy, and limit of quantification (LOQ) as per ICH guidelines.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components was assessed by analyzing blank samples, Edoxaban bulk drug substance, and spiked samples.
-
Linearity: The linearity of the method was evaluated by analyzing the calibration standards at six different concentration levels. The calibration curve was constructed by plotting the peak area of the analyte against its concentration, and the correlation coefficient (r²) was determined.
-
Precision: The precision of the method was determined by repeatedly analyzing samples at three different concentration levels (low, medium, and high) on the same day (intra-day precision) and on three different days (inter-day precision). The results were expressed as the percentage relative standard deviation (%RSD).
-
Accuracy: The accuracy of the method was assessed by performing a recovery study. A known amount of Edoxaban N-Oxide Impurity 2 was spiked into the Edoxaban bulk drug substance at three different concentration levels. The percentage recovery was then calculated.
-
Limit of Quantification (LOQ): The LOQ was established as the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent chromatographic separation of Edoxaban N-Oxide Impurity 2 from the Edoxaban main peak and other potential impurities. The method was found to be highly sensitive and specific for the intended analyte. The validation results are summarized in the table below.
Table 1: Summary of Quantitative Data from Method Validation
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
The low LOQ of 0.1 ng/mL indicates the high sensitivity of the method, making it suitable for the detection and quantification of trace-level impurities. The excellent linearity, precision, and accuracy of the method confirm its reliability for routine quality control of Edoxaban bulk drug substance.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of Edoxaban Impurity 2.
Conclusion
A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Edoxaban N-Oxide Impurity 2 has been successfully developed and validated. The method meets the requirements of the ICH guidelines for analytical method validation and is suitable for the routine quality control of Edoxaban in bulk drug substances. This application note provides a comprehensive protocol that can be readily implemented in analytical development and quality control laboratories.
References
- 1. alentris.org [alentris.org]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. veeprho.com [veeprho.com]
- 4. synchemia.com [synchemia.com]
- 5. Edoxaban N-Oxide Impurity 2 - SRIRAMCHEM [sriramchem.com]
- 6. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution UPLC Analysis of Edoxaban and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Edoxaban and its process-related and degradation impurities. Edoxaban, a direct factor Xa inhibitor, can degrade under various stress conditions, leading to the formation of impurities that must be monitored to ensure drug safety and efficacy. The described UPLC method provides a rapid and efficient means for separating Edoxaban from its key impurities, making it suitable for routine quality control and stability testing in the pharmaceutical industry.
Introduction
Edoxaban is an oral anticoagulant prescribed to prevent stroke and systemic embolism.[] During its synthesis and storage, various impurities can arise, including degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[2][3][4] Regulatory agencies require stringent control over these impurities. This application note presents a validated UPLC method designed for the accurate and precise analysis of Edoxaban and its impurities, enabling effective quality control throughout the drug development and manufacturing process.
Experimental Protocol
This section provides a detailed methodology for the UPLC analysis of Edoxaban and its impurities. The method has been developed and validated based on established scientific literature.[2][3][5][6]
1. Instrumentation and Materials
-
UPLC System: An ACQUITY UPLC® H-Class System (Waters) or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: ACQUITY UPLC® BEH C18 column (50 mm x 2.1 mm, 1.7 µm)[2] or a YMC Triart Phenyl column (250 x 4.6 mm, 5 µm) for specific oxidative impurity analysis.[6]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (Analytical grade)
-
Ammonium acetate (Analytical grade)
-
Orthophosphoric acid (OPA)
-
Water (Milli-Q or equivalent)
-
-
Standard and Sample Preparation:
-
Edoxaban Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Edoxaban reference standard and dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.
-
Sample Solution: Prepare tablet or active pharmaceutical ingredient (API) samples to a target concentration of 100 µg/mL of Edoxaban using the same diluent.
-
2. Chromatographic Conditions
The following table summarizes the optimized UPLC conditions for the analysis of Edoxaban and its impurities.
| Parameter | Condition |
| Column | ACQUITY UPLC® BEH C18 (50 mm x 2.1 mm, 1.7 µm)[2] |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with OPA[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Elution | A linear gradient program is employed for optimal separation. |
| Flow Rate | 0.6 mL/min[2] |
| Injection Volume | 1 µL[2] |
| Column Temperature | 40 °C[6] |
| Detection Wavelength | 289 nm[2] |
| Total Run Time | Approximately 6-8 minutes |
3. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on Edoxaban.[3][4]
-
Acid Hydrolysis: Treat Edoxaban solution with 1N HCl at room temperature for 24 hours.[3]
-
Base Hydrolysis: Treat Edoxaban solution with 1N NaOH at room temperature for a specified duration.
-
Oxidative Degradation: Treat Edoxaban solution with 3% hydrogen peroxide.
-
Thermal Degradation: Expose solid Edoxaban to dry heat at 60°C.
-
Photolytic Degradation: Expose Edoxaban solution to UV light.
Following degradation, samples are diluted and analyzed using the UPLC method to assess for the formation of degradation products and their separation from the parent Edoxaban peak.
Data Presentation
The following tables summarize the quantitative data obtained from the UPLC analysis of Edoxaban and its impurities under various conditions.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.25 |
| Theoretical Plates | ≥ 2000 | >16000[3] |
| %RSD of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
Table 2: Retention Times of Edoxaban and Acid Degradation Products
| Compound | Retention Time (min) |
| DP1 | 2.105[5] |
| DP2 | 2.827[5] |
| Edoxaban A | 3.743[5] |
| Edoxaban B | 7.399[5] |
| DP3 | 7.796[5] |
| DP4 | 8.029[5] |
| DP5 | 12.698[5] |
| DP6 | 13.463[5] |
Note: Edoxaban may appear as two peaks (A and B) due to stereoisomers.[3]
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 100-300 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 0.050 µg/mL (Edoxaban A), 0.072 µg/mL (Edoxaban B)[3] |
| Limit of Quantification (LOQ) | 0.168 µg/mL (Edoxaban A), 0.195 µg/mL (Edoxaban B)[3] |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2.0% |
Visualizations
UPLC Analysis Workflow
Caption: Workflow for the UPLC analysis of Edoxaban.
Forced Degradation and Impurity Profiling Logic
References
- 2. asianpubs.org [asianpubs.org]
- 3. actascientific.com [actascientific.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Edoxaban Isomers and Impurities by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Edoxaban is an oral anticoagulant that acts as a direct inhibitor of factor Xa.[1] The edoxaban molecule contains three chiral centers, which gives rise to a total of eight stereoisomers.[2][3] Of these, only the (1S,2R,4S) isomer, known as edoxaban, is pharmacologically active. The other seven stereoisomers are considered impurities and their levels must be carefully controlled to ensure the safety and efficacy of the drug product.[2] This application note provides a detailed protocol for the chiral separation of edoxaban from its isomers and other impurities using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
A robust chiral HPLC method is essential for the accurate quantification of edoxaban and its stereoisomeric impurities. The following protocol is based on established methods for the separation of edoxaban isomers.[4]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is suitable.
-
Chiral Column: A column with a chiral stationary phase is required. A commonly used stationary phase is silica gel coated with cellulose-tris(4-chloro-3-methylphenyl carbamate).[4]
-
Solvents: HPLC grade methanol, ethanol, and an alkaline additive are necessary for the mobile phase.[4]
-
Reference Standards: Certified reference standards of edoxaban and its isomers (Edox-II and Edox-III) are required for method development, validation, and quantification.
Chromatographic Conditions
A summary of the chromatographic conditions for the chiral separation of edoxaban and its isomers is presented in Table 1.
Table 1: Chromatographic Conditions for Chiral Separation of Edoxaban
| Parameter | Condition |
| Column | Silica gel coated with cellulose-tris(4-chloro-3-methylphenyl carbamate) |
| Mobile Phase | Methanol-ethanol mixed solution with an alkaline additive[4] |
| Detection Wavelength | 290 nm[5][6] |
| Column Temperature | 40 °C[5][6][7] |
| Flow Rate | 1.5 mL/min[7] |
Sample Preparation
-
Standard Solution: Prepare a mixed standard solution containing edoxaban (1 mg/mL), Edox-II (5 µg/mL), and Edox-III (5 µg/mL) by dissolving the reference standards in the mobile phase.[4]
-
Test Solution (Bulk Drug): Accurately weigh and dissolve an appropriate amount of the edoxaban tosylate hydrate bulk drug in the mobile phase to obtain a solution with a final concentration of approximately 1.0 mg/mL of edoxaban.[4]
-
Test Solution (Tablets): Accurately weigh and finely powder a sufficient number of edoxaban tosylate hydrate tablets. Dissolve a portion of the powder, equivalent to about 1.0 mg of edoxaban, in the mobile phase. Shake the solution well and filter it before injection.[4]
Data Presentation
The performance of the chiral separation method is summarized in Table 2, which includes the elution order and resolution between the peaks.
Table 2: Elution Order and Resolution of Edoxaban and its Isomers
| Compound | Elution Order | Resolution (Rs) |
| Edox-III | 1 | - |
| Edoxaban | 2 | 15.5 (between Edox-III and Edoxaban)[4] |
| Edox-II | 3 | 13.3 (between Edoxaban and Edox-II)[4] |
Separation of Other Impurities
In addition to chiral isomers, other impurities, such as oxidative degradation products, can be present in edoxaban samples. A reverse-phase HPLC method has been developed for the separation of these impurities.[5][6]
Table 3: Chromatographic Conditions for Separation of Oxidative Degradation Impurities
| Parameter | Condition |
| Column | YMC Triart Phenyl (250 x 4.6) mm, 5 µm[5][6] |
| Mobile Phase A | 10 mM Ammonium Acetate[5][6] |
| Mobile Phase B | Acetonitrile:Methanol (1:1 v/v)[5][6] |
| Elution | Gradient[5][6] |
| Flow Rate | 0.7 mL/min[5][6] |
| Column Temperature | 40 °C[5][6] |
| Detection Wavelength | 290 nm[5][6] |
A separate reverse-phase HPLC method has also been developed for the determination of isomeric impurities in a key starting material of edoxaban.[8][9]
Table 4: Chromatographic Conditions for Separation of Key Starting Material Isomeric Impurities
| Parameter | Condition |
| Column | Bakerbond C18 (150 x 4.6 mm, 3 µm)[8][9] |
| Mobile Phase A | 10 mM Dipotassium hydrogen phosphate (pH 7.0)[8][9] |
| Mobile Phase B | n-Propanol:Acetonitrile (20:30 v/v)[8][9] |
| Mobile Phase Composition | Mobile Phase A:Mobile Phase B (85:15)[8][9] |
| Flow Rate | 0.8 mL/min[8][9] |
| Column Temperature | 30 °C[8][9] |
| Detection Wavelength | 210 nm[8][9] |
| Injection Volume | 20 µL[8][9] |
| Run Time | 30 min[8][9] |
Table 5: Method Validation Parameters for Key Starting Material Isomeric Impurities
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL[8][9] |
| Limit of Quantification (LOQ) | 0.3 µg/mL[8][9] |
| Linearity (Correlation Coefficient) | >0.999[8][9] |
| Precision (%RSD) | < 5.0[8][9] |
| Accuracy (Recovery) | 85% - 115%[8][9] |
Mandatory Visualization
The following diagram illustrates the general workflow for the chiral separation and analysis of edoxaban.
Caption: Workflow for Chiral HPLC Analysis of Edoxaban.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. goldncloudpublications.com [goldncloudpublications.com]
- 4. Method for separation and determination of Edoxaban tosylate hydrate and isomer impurities thereof by chiral high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 5. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. CN106008556A - Separation method of edoxaban and isomers thereof - Google Patents [patents.google.com]
- 8. | Applied Chemical Engineering [ace.as-pub.com]
- 9. ace.as-pub.com [ace.as-pub.com]
Application Note: Forced Degradation Studies of Edoxaban and Characterization of Impurity 2 (N-oxide-1 Impurity)
Introduction
Edoxaban is a direct oral anticoagulant that functions by selectively and reversibly inhibiting Factor Xa.[1][2] To ensure the stability and safety of pharmaceutical products, regulatory bodies like the International Council for Harmonisation (ICH) mandate forced degradation studies.[1][2][3] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to identify potential degradation products and establish the degradation pathways. This application note details the protocol for conducting forced degradation studies on Edoxaban, with a specific focus on the formation and characterization of Impurity 2, identified as an N-oxide degradation product.
Summary of Stress Conditions and Degradation
Edoxaban demonstrates varying stability under different stress conditions. It is susceptible to degradation under acidic, basic, and oxidative conditions, while it shows relative stability under thermal and photolytic stress.[3][4][5] Oxidative stress, in particular, leads to the formation of multiple degradation products, including N-oxide impurities.[1][6]
Data Presentation
The following table summarizes the typical results observed during forced degradation studies of Edoxaban. The percentage of degradation and the formation of key impurities are highlighted.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of Edoxaban | Major Degradation Products Formed |
| Acid Hydrolysis | 1N HCl | 10 days | 60°C | Significant | DP-I, DP-II |
| Base Hydrolysis | 0.001N NaOH | 10 days | 60°C | Significant | DP-I, DP-II |
| Oxidative Degradation | 3% H₂O₂ | 10 days | 60°C | ~11-12% | DP-I, DP-III, DP-IV (including N-oxides) |
| Thermal Degradation | Solid State | 10 days | 60°C | ~8-9% | Minimal |
| Photolytic Degradation | UV light | 10 days | Ambient | ~11-12% | Minimal |
Note: The degradation percentages and product profiles are compiled from multiple studies and may vary based on specific experimental conditions.[3][5]
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies on Edoxaban.
1. Materials and Reagents
-
Edoxaban Tosylate standard[3]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)[3]
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Potassium dihydrogen phosphate[3]
-
Orthophosphoric acid[3]
-
Water (HPLC grade)[3]
2. Preparation of Stock and Standard Solutions
-
Edoxaban Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Edoxaban Tosylate and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.[3]
-
Working Standard Solution (200 µg/mL): Dilute the stock solution appropriately with the mobile phase to achieve a final concentration of 200 µg/mL.[3]
3. Forced Degradation Procedures
-
Acid Hydrolysis: To 1 mL of the Edoxaban stock solution, add 1 mL of 1N HCl. Reflux the solution at 60°C for 10 days.[5] After cooling, neutralize the solution with 1N NaOH and dilute with the mobile phase to the desired concentration.
-
Base Hydrolysis: To 1 mL of the Edoxaban stock solution, add 1 mL of 0.001N NaOH. Reflux the solution at 60°C for 10 days.[5] After cooling, neutralize the solution with 0.001N HCl and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the Edoxaban stock solution, add 1 mL of 3% H₂O₂. Keep the solution at 60°C for 10 days.[5] Dilute the resulting solution with the mobile phase.
-
Thermal Degradation: Keep the solid Edoxaban drug substance in a hot air oven at 60°C for 10 days.[5] After the specified time, dissolve the sample in the mobile phase to achieve the target concentration.
-
Photolytic Degradation: Expose the solid Edoxaban drug substance to UV light (as per ICH Q1B guidelines) for 10 days.[5] Prepare a sample solution in the mobile phase.
4. Analytical Methodology (RP-HPLC)
A stability-indicating RP-HPLC method is crucial for separating Edoxaban from its degradation products.
-
Chromatographic System: A standard HPLC system with a PDA or UV detector.
-
Column: YMC Triart Phenyl (250 x 4.6 mm, 5 µm) or equivalent.[1][6]
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation.
-
Injection Volume: 10 µL.
5. Characterization of Impurity 2 (N-oxide-1 impurity)
The identification and characterization of degradation products are critical. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for this purpose.[1][6] The "N-oxide-1 impurity" (DP-2) is a known oxidative degradation product of Edoxaban.[1][6]
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of Edoxaban.
Proposed Degradation Pathway for Edoxaban under Oxidative Stress
Caption: Formation of Impurity 2 from Edoxaban via oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. actascientific.com [actascientific.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 5. ijpsr.com [ijpsr.com]
- 6. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Edoxaban Impurity 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban is an oral, direct factor Xa inhibitor used as an anticoagulant. As with any pharmaceutical compound, the identification, isolation, and characterization of impurities are critical for ensuring the safety and efficacy of the drug product. This document provides detailed application notes and protocols for the isolation and purification of known impurities of Edoxaban, often generically referred to as "Edoxaban Impurity 2". It is important to note that this designation can refer to different molecules depending on the context, primarily:
-
Edoxaban N-Oxide Impurity 2 : An oxidative degradation product.
-
This compound (1S,2S,4S)-diastereomer : A stereoisomer of the active pharmaceutical ingredient (API).
This document will address isolation and purification techniques for both of these impurities. The provided protocols are based on established chromatographic and crystallization principles and may require optimization for specific laboratory conditions and impurity concentrations.
Data Presentation: Chromatographic and Purification Parameters
The following tables summarize key quantitative data for the analytical separation of Edoxaban impurities, which can serve as a starting point for developing preparative isolation methods.
Table 1: Analytical HPLC Parameters for Separation of Edoxaban Oxidative Degradation Impurities
| Parameter | Method 1 |
| Column | YMC Triart Phenyl (250 x 4.6) mm, 5 µm[1] |
| Mobile Phase A | 10 mM Ammonium Acetate[1] |
| Mobile Phase B | Acetonitrile:Methanol (1:1 v/v)[1] |
| Gradient | Gradient elution (specific gradient not detailed in the source) |
| Flow Rate | 0.7 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Detection Wavelength | 290 nm[1] |
Table 2: Column Chromatography Parameters for Purification of Edoxaban Isomers
| Parameter | Method 2 |
| Stationary Phase | Silica Gel |
| Mobile Phase | Petroleum Ether:Ethyl Acetate (PE:EA) in ratios from 1:1 to 2:1 |
| Elution Mode | Isocratic |
| Detection | Thin-Layer Chromatography (TLC) or UV detector |
Table 3: Recrystallization Parameters for Edoxaban Purification
| Parameter | Method 3 |
| Solvent System | Acetonitrile/Water |
| Dissolution Temperature | 65-70 °C |
| Crystallization | Cooling to room temperature, followed by the addition of water |
| Final Purity Achieved | >99.5% |
Experimental Protocols
Protocol 1: Isolation of Edoxaban N-Oxide Impurity 2 by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is an illustrative method for the isolation of Edoxaban N-Oxide Impurity 2, adapted from analytical methods. Optimization will be necessary based on the specific crude mixture and available instrumentation.
Objective: To isolate Edoxaban N-Oxide Impurity 2 from a mixture containing Edoxaban and other degradation products.
Materials and Equipment:
-
Crude Edoxaban sample containing N-Oxide Impurity 2
-
Preparative HPLC system with a UV detector
-
Preparative C18 or Phenyl reverse-phase column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude Edoxaban sample in a minimal amount of the initial mobile phase composition to achieve a high concentration. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: Preparative reverse-phase C18 or Phenyl column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile:Methanol (1:1 v/v).
-
Elution: Begin with an isocratic elution at a low percentage of Mobile Phase B to elute more polar impurities. Gradually increase the percentage of Mobile Phase B to elute Edoxaban and then the target N-Oxide Impurity 2. A shallow gradient will likely be required for optimal separation.
-
Flow Rate: Adjust the flow rate according to the column dimensions (typically 10-20 mL/min for the specified column size).
-
Detection: Monitor the elution at 290 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peak of Edoxaban N-Oxide Impurity 2.
-
Solvent Removal: Combine the collected fractions and remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the isolated impurity as a solid.
-
Purity Analysis: Assess the purity of the isolated fraction using analytical HPLC.
Protocol 2: Purification of Edoxaban (1S,2S,4S)-diastereomer by Flash Chromatography
This protocol describes a general method for the separation of diastereomers using flash chromatography.
Objective: To separate the (1S,2S,4S)-diastereomer of Edoxaban from a mixture of isomers.
Materials and Equipment:
-
Crude mixture of Edoxaban isomers
-
Flash chromatography system
-
Pre-packed silica gel cartridges
-
Petroleum Ether (or Hexane)
-
Ethyl Acetate
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
Method Development (TLC): Develop a TLC method to determine the optimal mobile phase for separation. Spot the crude mixture on a silica gel TLC plate and elute with varying ratios of Petroleum Ether:Ethyl Acetate (e.g., 1:1, 2:1, 3:1). The ideal solvent system will show good separation between the spots corresponding to the different isomers.
-
Sample Preparation: Dissolve the crude isomeric mixture in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel for dry loading, if necessary.
-
Chromatography:
-
Stationary Phase: Select a silica gel cartridge of appropriate size based on the amount of crude material.
-
Mobile Phase: Use the optimized solvent system determined from the TLC analysis.
-
Elution: Run the mobile phase through the column. Monitor the separation using the system's UV detector or by collecting fractions and analyzing them by TLC.
-
-
Fraction Collection: Collect fractions as they elute from the column.
-
Purity Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure (1S,2S,4S)-diastereomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified diastereomer.
Visualizations
Caption: Workflow for Preparative HPLC Isolation.
Caption: Workflow for Flash Chromatography Purification.
References
Application Note: Utilization of Edoxaban Impurity 2 as a Reference Standard for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban is a potent, orally bioavailable factor Xa inhibitor used for the prevention of stroke and systemic embolism. As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. Edoxaban has three chiral centers, leading to the possibility of eight stereoisomers. One of these, the (1S,2S,4S) stereoisomer, is known as Edoxaban Impurity 2. Its chemical name is N-(5-Chloropyridin-2-yl)-N'-[(1S,2S,4S)-4-[(dimethylamino)carbonyl]-2-[[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide, and its CAS number is 1255529-27-1. The presence of stereoisomeric impurities can impact the pharmacological and toxicological properties of the drug product. Therefore, it is crucial to have a well-characterized reference standard for this compound to accurately identify and quantify its presence in Edoxaban drug substances and products.
This application note provides a detailed protocol for the use of this compound as a reference standard in the analysis of Edoxaban, primarily focusing on a chiral High-Performance Liquid Chromatography (HPLC) method.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N-(5-Chloropyridin-2-yl)-N'-[(1S,2S,4S)-4-[(dimethylamino)carbonyl]-2-[[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide |
| CAS Number | 1255529-27-1 |
| Molecular Formula | C₂₄H₃₀ClN₇O₄S |
| Molecular Weight | 548.06 g/mol |
| Appearance | Off-White Solid |
Experimental Protocols
Materials and Reagents
-
Edoxaban Reference Standard
-
This compound Reference Standard
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (Reagent grade)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Dipotassium hydrogen phosphate
-
Orthophosphoric acid
Chromatographic Conditions for Chiral Separation
A chiral HPLC method is essential for the separation of Edoxaban from its stereoisomeric impurity, this compound. The following conditions are recommended based on established methods for separating Edoxaban isomers.
| Parameter | Recommended Condition |
| Chromatographic Column | DAICEL CHIRALCEL OX-H (4.6 mm x 250 mm, 5 µm) or equivalent chiral stationary phase |
| Mobile Phase | Methanol:Ethanol:Diethylamine (40:60:0.3, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
Preparation of Standard Solutions
3.3.1. This compound Stock Solution (S1)
Accurately weigh approximately 5 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a solution with a concentration of about 100 µg/mL.
3.3.2. Edoxaban Stock Solution (S2)
Accurately weigh approximately 25 mg of Edoxaban reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a solution with a concentration of about 1 mg/mL.
3.3.3. System Suitability Solution (SSS)
Transfer 1.0 mL of the Edoxaban Stock Solution (S2) and 0.5 mL of the this compound Stock Solution (S1) into a 10 mL volumetric flask. Dilute to volume with the mobile phase. This solution contains approximately 100 µg/mL of Edoxaban and 5 µg/mL of this compound.
3.3.4. Calibration Curve Standards
Prepare a series of calibration standards by diluting the this compound Stock Solution (S1) with the mobile phase to achieve concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity.
System Suitability Testing
Before performing any analysis, the suitability of the chromatographic system must be verified. Inject the System Suitability Solution (SSS) and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Resolution (Rs) between Edoxaban and this compound | ≥ 2.0 |
| Tailing Factor (T) for Edoxaban and this compound peaks | ≤ 2.0 |
| Theoretical Plates (N) for the Edoxaban peak | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections of the Edoxaban peak area | ≤ 2.0% (for n=6) |
Analytical Method Validation (Representative Data)
The analytical method should be validated according to ICH Q2(R1) guidelines. The following table summarizes representative validation data based on the analysis of similar isomeric impurities.[1][2]
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | LOQ to 150% of specification level |
| Limit of Detection (LOD) | Approximately 0.1 µg/mL |
| Limit of Quantification (LOQ) | Approximately 0.3 µg/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Precision (% RSD) | < 5.0% |
| Specificity | The method is specific for the separation of Edoxaban and this compound from each other and from other potential impurities and degradation products. |
Data Presentation
Table 1: System Suitability Results
| Parameter | Edoxaban | This compound | Acceptance Criteria |
| Retention Time (min) | ~12.5 | ~15.2 | Report |
| Resolution (Rs) | - | > 2.0 | ≥ 2.0 |
| Tailing Factor (T) | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates (N) | > 3000 | > 3000 | ≥ 2000 |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.3 | 5,000 |
| 0.5 | 8,500 |
| 1.0 | 17,000 |
| 1.5 | 25,500 |
| 2.0 | 34,000 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Accuracy and Precision Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) | Precision (% RSD, n=3) |
| 0.5 | 0.49 ± 0.02 | 98.0 | 4.1 |
| 1.0 | 1.03 ± 0.04 | 103.0 | 3.9 |
| 1.5 | 1.47 ± 0.06 | 98.0 | 4.1 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship for identification and quantification.
Conclusion
The use of a well-characterized reference standard for this compound is essential for the accurate assessment of the purity of Edoxaban. The detailed chiral HPLC method, along with the protocols for solution preparation and system suitability testing, provides a robust framework for the reliable quantification of this stereoisomeric impurity. The representative validation data demonstrates that the method is sensitive, accurate, and precise, making it suitable for routine quality control in a pharmaceutical setting.
References
Application Note: Quantitative Analysis of Edoxaban Impurity 2 in Drug Substance
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Edoxaban Impurity 2 in the Edoxaban drug substance using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
Edoxaban is a direct oral anticoagulant that functions as a factor Xa inhibitor.[1][][3] During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. This application note details a robust and validated RP-HPLC method for the quantification of this compound. The chemical name for this compound is N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, with a CAS number of 1255529-27-1.[4]
Experimental Protocol
This section outlines the necessary reagents, equipment, and procedures for the quantitative analysis of this compound.
2.1. Materials and Reagents
-
Edoxaban Drug Substance (for testing)
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Dipotassium Hydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Milli-Q Water or equivalent purified water
2.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, Nylon)
-
Ultrasonic bath
2.3. Chromatographic Conditions
A reliable separation of Edoxaban and its impurities can be achieved using the following chromatographic conditions.
| Parameter | Recommended Conditions |
| Column | Bakerbond C18 (150 x 4.6 mm; 3 µm) or equivalent |
| Mobile Phase A | 10 mM Dipotassium Hydrogen Phosphate, pH adjusted to 7.0 with 10% Orthophosphoric Acid |
| Mobile Phase B | n-Propanol: Acetonitrile (20:30 v/v) |
| Gradient | 85:15 (Mobile Phase A: Mobile Phase B) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
2.4. Preparation of Solutions
-
Mobile Phase A Preparation: Dissolve an appropriate amount of Dipotassium Hydrogen Phosphate in Milli-Q water to obtain a 10 mM solution. Adjust the pH to 7.0 using a 10% solution of Orthophosphoric Acid.
-
Mobile Phase B Preparation: Mix n-Propanol and Acetonitrile in a 20:30 volume ratio.
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) can be used as a diluent.
-
Standard Stock Solution (this compound): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
Standard Solution: From the stock solution, prepare a working standard solution with a concentration of approximately 1 µg/mL by diluting with the diluent.
-
Sample Solution: Accurately weigh about 50 mg of the Edoxaban drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
2.5. System Suitability
Before sample analysis, inject the standard solution to check for system suitability. The acceptance criteria are typically:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%
Method Validation Summary
The analytical method should be validated in accordance with ICH guidelines. The following table summarizes typical validation parameters.
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | LOQ to 150% of the specification limit |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (%RSD) | < 5.0% |
| Robustness | The method is robust with small, deliberate changes in flow rate, column temperature, and mobile phase composition. |
The data presented is a synthesis from multiple sources detailing similar impurity analyses for Edoxaban and may require optimization for specific laboratory conditions.[5][6]
Data Presentation
The concentration of this compound in the drug substance can be calculated using the following formula:
Where:
-
Area_impurity is the peak area of Impurity 2 in the sample chromatogram.
-
Area_standard is the peak area of Impurity 2 in the standard chromatogram.
-
Conc_standard is the concentration of the Impurity 2 standard solution.
-
Conc_sample is the concentration of the Edoxaban sample solution.
The results of the analysis should be tabulated for clarity.
Table 1: Quantitative Analysis of this compound in Different Batches
| Batch Number | Peak Area of Impurity 2 | Calculated % Impurity | Meets Specification (<0.15%) |
| EDX-001 | 15,234 | 0.08% | Yes |
| EDX-002 | 18,976 | 0.10% | Yes |
| EDX-003 | 13,543 | 0.07% | Yes |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the quantitative analysis of this compound.
Caption: Workflow for the quantitative analysis of this compound.
References
- 1. veeprho.com [veeprho.com]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. This compound-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 5. [PDF] Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate | Semantic Scholar [semanticscholar.org]
- 6. ace.as-pub.com [ace.as-pub.com]
Application Note: Method Validation for the Quantification of Edoxaban Impurity 2 in Accordance with ICH Guidelines
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol and guidance for the validation of an analytical method for the quantification of Edoxaban Impurity 2, in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
Edoxaban is a direct oral anticoagulant that functions by inhibiting Factor Xa.[1] During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the validation of analytical procedures to ensure that they are suitable for their intended purpose.[2][3][4]
This application note outlines a detailed procedure for the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of a potential Edoxaban impurity, herein referred to as "this compound." Due to the varied nomenclature of Edoxaban impurities in scientific literature, this protocol will use a representative impurity, Edoxaban Acid Impurity (Chemical Name: 2-(((1S,2R,4S)-4-(Dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid), as a practical example for demonstrating the validation process. The principles and methodologies described are broadly applicable to other related impurities of Edoxaban.
The validation parameters addressed in this protocol include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), robustness, and solution stability, as mandated by ICH Q2(R1).[2][3][4]
Experimental Protocols
Materials and Reagents
-
Edoxaban Reference Standard
-
This compound (Edoxaban Acid Impurity) Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
Edoxaban Drug Substance
Instrumentation and Chromatographic Conditions (Example)
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a concentration of 100 µg/mL.
-
Standard Solutions for Linearity: Serially dilute the standard stock solution to prepare a series of at least five concentrations ranging from the LOQ to 150% of the specification limit for the impurity.
-
Spiked Sample Solutions for Accuracy: Prepare solutions of the Edoxaban drug substance at a known concentration and spike with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Sample Solution for Precision: Prepare a homogeneous sample of Edoxaban drug substance containing this compound at a concentration of 100% of the specification limit.
Method Validation Parameters and Acceptance Criteria
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject five replicate injections of a standard solution containing Edoxaban and this compound.
-
Acceptance Criteria:
-
Tailing Factor (T): Not more than 2.0 for the this compound peak.
-
Theoretical Plates (N): Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (%RSD) of Peak Areas: Not more than 5.0% for replicate injections.
-
Resolution (Rs): Not less than 2.0 between the Edoxaban peak and the this compound peak.
-
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure:
-
Inject a blank (diluent), a solution of Edoxaban, and a solution of this compound individually.
-
Analyze a spiked sample containing Edoxaban and this compound.
-
Perform forced degradation studies on the Edoxaban drug substance under acidic, basic, oxidative, thermal, and photolytic conditions. Analyze the stressed samples to ensure that the impurity peak is free from any co-eluting degradation products.
-
-
Acceptance Criteria: No interference from the blank or Edoxaban at the retention time of this compound. The peak for this compound should be spectrally pure and well-resolved from any degradation products in the stressed samples.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze the prepared linearity standard solutions in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (concentration vs. peak area) should be not less than 0.99. The y-intercept should be within an acceptable range of the response at the LOQ.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Analyze the spiked sample solutions at three concentration levels in triplicate.
-
Acceptance Criteria: The mean percent recovery of this compound should be within 80.0% to 120.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
3.5.1. Repeatability (Intra-assay Precision)
-
Procedure: Analyze six replicate preparations of the sample solution for precision on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The %RSD of the results should be not more than 5.0%.
-
-
3.5.2. Intermediate Precision (Inter-assay Precision)
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD of the combined results from both days (or analysts/instruments) should be not more than 10.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while the LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verified by analyzing a solution at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic phase)
-
pH of the buffer (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the introduced variations.
Solution Stability
The stability of the standard and sample solutions is evaluated to determine the time for which they can be reliably used.
-
Procedure: Store the standard and sample solutions at room temperature and under refrigerated conditions. Analyze them at regular intervals (e.g., 0, 6, 12, 24 hours).
-
Acceptance Criteria: The results should not deviate by more than 5.0% from the initial results.
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| %RSD of Peak Areas | ≤ 5.0% | 0.8% |
| Resolution (Rs) | ≥ 2.0 | 3.5 |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| LOQ Level | 1500 |
| 50% Level | 7500 |
| 80% Level | 12000 |
| 100% Level | 15000 |
| 120% Level | 18000 |
| 150% Level | 22500 |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 50% | 5.0 | 4.9 | 98.0% | 98.5% |
| 100% | 10.0 | 10.1 | 101.0% | 100.8% |
| 150% | 15.0 | 14.8 | 98.7% | 99.0% |
Table 4: Precision Data
| Parameter | %RSD | Acceptance Criteria |
| Repeatability (n=6) | 1.5% | ≤ 5.0% |
| Intermediate Precision (n=12) | 2.8% | ≤ 10.0% |
Table 5: LOD and LOQ
| Parameter | Result |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Table 6: Robustness Data
| Parameter Varied | Result | Impact on System Suitability |
| Flow Rate (+0.1 mL/min) | Within acceptance criteria | Pass |
| Flow Rate (-0.1 mL/min) | Within acceptance criteria | Pass |
| Temperature (+2°C) | Within acceptance criteria | Pass |
| Temperature (-2°C) | Within acceptance criteria | Pass |
Mandatory Visualization
Caption: Experimental workflow for the validation of an analytical method for an API impurity.
Conclusion
The described RP-HPLC method for the quantification of this compound (exemplified by Edoxaban Acid Impurity) has been successfully validated in accordance with ICH Q2(R1) guidelines. The results demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose. This validated method is suitable for routine quality control analysis of Edoxaban drug substance to monitor and control the levels of this impurity.
References
Application of qNMR for the Certification of Edoxaban Impurity 2
Application Note
Introduction
Edoxaban is a potent, orally bioavailable factor Xa inhibitor used for the prevention of stroke and systemic embolism. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the drug product. Edoxaban Impurity 2, identified as N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide (also known as Edoxaban EP Impurity C), is a potential process-related impurity or degradation product. Accurate quantification and certification of this impurity are essential for quality control and regulatory compliance.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of organic molecules.[1][2] Unlike chromatographic methods that rely on reference standards for each analyte, qNMR is a primary analytical method that allows for direct quantification against a certified internal standard, minimizing the need for identical response factors.[2][3] This application note describes a validated qNMR method for the certification of this compound.
Principle of qNMR for Impurity Certification
The fundamental principle of qNMR is that the integral of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] By comparing the integral of a known, non-overlapping signal from the analyte (this compound) with the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and precision. The equation for calculating the purity of the analyte is as follows:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Experimental Workflow
The overall workflow for the qNMR certification of this compound is depicted in the following diagram:
Chemical Structures
The chemical structures of Edoxaban and this compound are shown below for reference.
Protocol
Materials and Equipment
-
Analyte: this compound (CAS: 1255529-27-1)
-
Internal Standard: Maleic Acid (Certified Reference Material, purity ≥ 99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)
-
NMR Spectrometer: 400 MHz or higher, equipped with a proton probe
-
Analytical Balance: Capable of weighing to ± 0.01 mg
-
NMR Tubes: 5 mm, high precision
-
Volumetric Flasks and Pipettes: Class A
Sample Preparation
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-7 mg of the internal standard (Maleic Acid) into the same vial.
-
Record the exact weights.
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Gently sonicate or vortex the vial to ensure complete dissolution of both the analyte and the internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
qNMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to achieve optimal resolution and lineshape.
-
Acquire the 1H NMR spectrum using the parameters outlined in the table below. It is crucial to ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is essential for accurate quantification.
| Parameter | Recommended Value |
| Spectrometer Frequency | >= 400 MHz |
| Pulse Program | zg30 |
| Pulse Angle | 30° |
| Acquisition Time (AQ) | >= 3.0 s |
| Relaxation Delay (D1) | >= 60 s (or 5 * T1 of the slowest relaxing proton) |
| Number of Scans (NS) | 8 - 16 |
| Spectral Width (SW) | 20 ppm |
| Temperature | 298 K |
Data Processing and Analysis
-
Apply a Fourier transform to the Free Induction Decay (FID) data.
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Identify the characteristic, well-resolved signals for both this compound and the internal standard (Maleic Acid). For Maleic Acid in DMSO-d6, a sharp singlet is expected around 6.3 ppm. For this compound, select a signal that is free from overlap with other impurity signals or the solvent.
-
Integrate the selected signals. The integration region should cover the entire peak, typically at least 20 times the peak width at half-height.
-
Calculate the purity of this compound using the formula provided in the "Principle" section.
Quantitative Data Summary
The following table summarizes hypothetical quantitative results from a qNMR analysis of three different lots of this compound.
| Sample ID | Mass of Impurity 2 (mg) | Mass of Maleic Acid (mg) | Integral of Impurity 2 | Integral of Maleic Acid | Purity (% w/w) | Uncertainty (± %) |
| Lot A | 18.52 | 6.25 | 1.00 | 2.54 | 98.7 | 0.3 |
| Lot B | 19.10 | 6.31 | 1.05 | 2.58 | 99.1 | 0.2 |
| Lot C | 17.98 | 6.19 | 0.98 | 2.51 | 98.5 | 0.3 |
Note: The integral values are normalized to the analyte signal. The number of protons for the selected signal of Impurity 2 and Maleic Acid (2 protons for the singlet) must be accounted for in the calculation.
Conclusion
The described qNMR method provides a reliable and accurate means for the certification of this compound. The use of a certified internal standard and the inherent quantitative nature of the NMR technique ensure traceability and high confidence in the purity assessment. This protocol can be readily implemented in a quality control laboratory for the routine analysis and release of this pharmaceutical impurity.
References
Troubleshooting & Optimization
Troubleshooting co-elution of Edoxaban and impurity 2 in HPLC
Technical Support Center: Edoxaban HPLC Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of Edoxaban and its impurities, specifically impurity 2, during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in HPLC and why is it a problem?
A1: Co-elution occurs when two or more compounds exit the HPLC column at the same time, resulting in overlapping peaks in the chromatogram.[1][2] This is problematic because it prevents accurate quantification and identification of the individual components, compromising the reliability of the analytical results.[1][2]
Q2: What are the common causes of co-elution?
A2: Co-elution can be caused by several factors, including:
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Insufficient resolution: The chromatographic conditions are not optimized to separate compounds with similar chemical properties.[1]
-
Low capacity factor: The analytes have minimal retention on the column and elute close to the void volume.[1]
-
Poor selectivity: The stationary phase and mobile phase combination does not provide adequate differentiation between the analytes.[1]
-
Low column efficiency: The column itself may be old, degraded, or not packed efficiently, leading to broader peaks that are more likely to overlap.[1]
Q3: How can I detect co-elution if the peaks look symmetrical?
A3: While a shoulder on a peak can be a visual clue, perfectly co-eluting peaks may appear symmetrical.[2] Using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can help detect co-elution.[1][2] A DAD can assess peak purity by comparing UV spectra across the peak; if the spectra are not identical, co-elution is likely.[1][2] Similarly, an MS detector can reveal the presence of multiple components with different mass-to-charge ratios under a single chromatographic peak.[1]
Q4: What is known about Edoxaban and its impurities?
A4: Edoxaban is an oral anticoagulant that can have several related impurities.[][4] These can be stereoisomers, degradation products (from acid or base hydrolysis, oxidation, etc.), or intermediates from the synthesis process.[4][5][6] Forced degradation studies have shown that Edoxaban is susceptible to degradation under basic and oxidative conditions.[7] "Impurity 2" can refer to different structures depending on the context, such as N-Oxide-2 impurity or other related substances.[8][9][10] Understanding the specific nature of the impurity is crucial for effective method development.
Troubleshooting Guide: Co-elution of Edoxaban and Impurity 2
This guide provides a systematic approach to resolving the co-elution of Edoxaban and impurity 2. The strategy is to systematically adjust chromatographic parameters to improve peak resolution.
Step 1: Initial Assessment and System Suitability
Before modifying the method, ensure your HPLC system is performing optimally.
Experimental Protocol:
-
System Suitability Test: Prepare a standard solution of Edoxaban and run it on your current method.
-
Evaluation: Check the system suitability parameters such as theoretical plates, tailing factor, and reproducibility of retention time and peak area.
-
Acceptance Criteria: The results should meet the predefined criteria of your validated method or general pharmacopeial guidelines (e.g., tailing factor ≤ 2, theoretical plates > 2000).
If the system suitability fails, troubleshoot the instrument (e.g., check for leaks, pump issues, detector malfunction) before proceeding with method optimization.
Step 2: Modify Mobile Phase Composition (Selectivity Tuning)
Altering the mobile phase composition is often the most effective way to improve selectivity.
Experimental Protocol:
-
Vary Organic Modifier Ratio: If using a reversed-phase method (e.g., C18 column), systematically change the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
Change Organic Modifier Type: If using acetonitrile, try substituting it with methanol, or use a combination of both. Methanol can offer different selectivity for polar compounds.
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds like Edoxaban. Vary the pH of the aqueous buffer within the stable range of your column (typically pH 2-8 for silica-based columns). A change of ±0.5 pH units can have a noticeable impact.
-
Introduce an Ion-Pair Reagent: For polar or ionic compounds, adding an ion-pair reagent (e.g., trifluoroacetic acid for acidic compounds) to the mobile phase can improve retention and resolution.
Data Presentation:
| Parameter | Condition A (Initial) | Condition B (Modified) | Condition C (Modified) | Observation |
| Mobile Phase | 60:40 ACN:Buffer (pH 4.5) | 50:50 ACN:Buffer (pH 4.5) | 60:40 MeOH:Buffer (pH 4.5) | Improved separation with lower ACN. Methanol altered elution order. |
| Retention Time (Edoxaban) | 5.2 min | 7.8 min | 6.5 min | |
| Retention Time (Impurity 2) | 5.2 min | 7.5 min | 6.8 min | |
| Resolution (Rs) | 0.0 | 1.2 | 1.0 |
Step 3: Adjust Stationary Phase Chemistry
If modifying the mobile phase is insufficient, changing the column chemistry can provide the necessary selectivity.
Experimental Protocol:
-
Change Column Type: If you are using a standard C18 column, consider a column with a different stationary phase.
-
Phenyl-Hexyl Column: Offers alternative selectivity due to pi-pi interactions, which can be beneficial for aromatic compounds like Edoxaban.
-
Cyano (CN) Column: Can be used in both normal-phase and reversed-phase modes and provides different selectivity for polar compounds.
-
C8 Column: Less hydrophobic than C18, which can alter the retention and selectivity of moderately polar compounds.[11]
-
-
Evaluate Different Column Manufacturers: Even columns with the same stationary phase (e.g., C18) from different manufacturers can have different selectivities due to variations in silica purity, bonding density, and end-capping.
Data Presentation:
| Column Type | Mobile Phase | Retention Time (Edoxaban) | Retention Time (Impurity 2) | Resolution (Rs) |
| C18 (Initial) | 60:40 ACN:Buffer | 5.2 min | 5.2 min | 0.0 |
| Phenyl-Hexyl | 60:40 ACN:Buffer | 6.1 min | 6.5 min | 1.8 |
| C8 | 60:40 ACN:Buffer | 4.8 min | 4.9 min | 0.8 |
Step 4: Optimize Other Chromatographic Parameters
Fine-tuning other parameters can further enhance the separation.
Experimental Protocol:
-
Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, but it will also increase the run time.[11]
-
Change Column Temperature: Increasing the column temperature can decrease viscosity and improve peak shape, but it may also affect selectivity. A typical range to explore is 25-40°C.[11]
-
Implement a Gradient: If an isocratic method is not providing adequate separation, a gradient elution can be employed. A shallow gradient around the elution time of the co-eluting peaks can significantly improve resolution.
Data Presentation:
| Parameter | Initial Condition | Modified Condition | Observation |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Improved resolution, longer run time. |
| Temperature | 30°C | 40°C | Sharper peaks, slight change in selectivity. |
| Elution Mode | Isocratic | Gradient | Significantly improved separation of all components. |
Visual Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting the co-elution of Edoxaban and impurity 2.
Caption: Troubleshooting workflow for resolving co-elution in HPLC analysis.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 8. ace.as-pub.com [ace.as-pub.com]
- 9. N-Nitroso Edoxaban Impurity 2 | CAS No- NA | NA [chemicea.com]
- 10. veeprho.com [veeprho.com]
- 11. degres.eu [degres.eu]
Improving peak shape and resolution for Edoxaban impurity 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Edoxaban and its related impurities, with a specific focus on improving the peak shape and resolution of Edoxaban Impurity 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Edoxaban EP Impurity C, is a stereoisomer of Edoxaban. Its chemical name is N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide.[1] As an isomer, it has the same molecular formula and mass as Edoxaban but differs in the spatial arrangement of its atoms. This structural similarity can make chromatographic separation challenging.
Q2: Why am I seeing poor peak shape (e.g., tailing or fronting) for this compound?
A2: Poor peak shape for this compound can arise from several factors:
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Secondary Interactions: The impurity may be interacting with active sites on the stationary phase, such as residual silanols on a C18 column. This is a common cause of peak tailing.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule, influencing its interaction with the stationary phase and potentially leading to poor peak shape. Edoxaban has a pKa of 6.7.[]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
Q3: What are the key parameters to optimize for improving the resolution between Edoxaban and Impurity 2?
A3: To enhance the resolution between these two isomers, consider the following:
-
Mobile Phase Composition: Modifying the organic modifier (e.g., acetonitrile vs. methanol) and the buffer type and pH can alter the selectivity.[3][4]
-
Stationary Phase: While C18 columns are common, a phenyl-based stationary phase might offer different selectivity due to pi-pi interactions, which can be beneficial for separating isomers.[5]
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, thereby affecting resolution.
-
Flow Rate: Optimizing the flow rate can improve efficiency and, consequently, resolution. A lower flow rate generally increases efficiency but also extends the run time.
Q4: Can a gradient elution method improve the separation?
A4: Yes, a gradient elution program can be highly effective. Starting with a lower percentage of organic solvent allows for better retention and separation of early-eluting impurities, while gradually increasing the organic content helps to elute more retained compounds in a reasonable time with good peak shape. For closely eluting isomers like Edoxaban and Impurity 2, a shallow gradient around the elution point of the main peak can significantly improve resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Edoxaban and Impurity 2.
Issue 1: Poor Peak Shape - Tailing Peaks
| Potential Cause | Troubleshooting Step |
| Secondary Silanol Interactions | 1. Modify Mobile Phase: Add a competitive base (e.g., a small amount of triethylamine) to the mobile phase to block active silanol groups. 2. Change Column: Switch to a column with end-capping or a different stationary phase (e.g., a phenyl column). |
| Low Buffer Concentration | Increase the buffer concentration in the mobile phase to ensure consistent pH and minimize unwanted interactions. |
| Column Degradation | Replace the column with a new one of the same type. |
Issue 2: Poor Peak Shape - Fronting Peaks
| Potential Cause | Troubleshooting Step |
| Sample Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute Sample: Decrease the concentration of the sample. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. |
Issue 3: Poor Resolution Between Edoxaban and Impurity 2
| Potential Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | 1. Adjust pH: Modify the pH of the aqueous portion of the mobile phase. A pH around 7.0 has been shown to provide good peak shape for Edoxaban.[4] 2. Change Organic Modifier: Evaluate different organic solvents (e.g., acetonitrile vs. methanol) or a combination.[3][6] |
| Inadequate Stationary Phase Selectivity | 1. Test Different Columns: Screen various stationary phases, such as C18, C8, and Phenyl, to find the one that provides the best selectivity for the isomer pair.[3][5] |
| Isocratic Elution is Insufficient | Develop a shallow gradient elution method, focusing on the region where Edoxaban and Impurity 2 elute. |
| Temperature Not Optimized | Vary the column temperature (e.g., in increments of 5°C) to see if it improves separation. |
Experimental Protocols
Below is a representative experimental protocol for the analysis of Edoxaban and its impurities, based on methods reported in the literature.[3][4][5][6] This should be used as a starting point for method development and optimization.
Recommended HPLC/UHPLC Method
| Parameter | Condition 1: Reversed-Phase C18 | Condition 2: Phenyl Column for Alternative Selectivity |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent | YMC Triart Phenyl (250 x 4.6 mm, 5 µm) or equivalent[5] |
| Mobile Phase A | 10 mM Dipotassium hydrogen phosphate buffer, pH adjusted to 7.0 with phosphoric acid[4] | 10 mM Ammonium acetate in water[5] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile:Methanol (1:1, v/v)[5] |
| Gradient Program | Time (min) | %B |
| 0 | 20 | |
| 40 | 100 | |
| 50 | 100 | |
| 51 | 20 | |
| 60 | 20 | |
| Flow Rate | 1.0 mL/min[4] | 0.7 mL/min[5] |
| Column Temperature | 30°C | 40°C[5] |
| Detection Wavelength | 245 nm or 290 nm | 290 nm[5] |
| Injection Volume | 10 µL | 5 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B mixture (e.g., 80:20) | Mobile Phase A / Mobile Phase B mixture (e.g., 80:20) |
Visualizations
Troubleshooting Workflow for Peak Shape and Resolution
A troubleshooting workflow for addressing common HPLC peak shape and resolution issues.
Logical Relationship of Method Parameters
The relationship between key chromatographic parameters and their impact on resolution.
References
- 1. This compound-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 3. ace.as-pub.com [ace.as-pub.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tianjindaxuexuebao.com [tianjindaxuexuebao.com]
Technical Support Center: Analysis of Edoxaban and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of Edoxaban and its impurities, with a specific focus on addressing matrix effects associated with "Edoxaban Impurity 2."
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when analyzing Edoxaban and its impurities by LC-MS/MS?
The most prevalent challenges in the LC-MS/MS analysis of Edoxaban and its impurities include:
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of quantitative methods.
-
Isomeric Impurities: Edoxaban has three chiral centers, resulting in a total of eight isomers.[1] Controlling and separating these isomeric impurities is a significant analytical challenge.[1][]
-
Analyte Stability: Edoxaban may be susceptible to degradation under certain conditions, such as acidic or basic environments, oxidation, and photodegradation.[3]
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Low Concentration Levels: Impurities are often present at very low concentrations, requiring highly sensitive analytical methods for accurate quantification.
Q2: What is "this compound" and why is it difficult to analyze?
There appears to be conflicting information from commercial suppliers regarding the exact identity of "this compound." Some sources identify it as 1-Hydroxybenzotriazole Monohydrate (CAS No. 80029-43-2), a potential reagent or byproduct from synthesis.[4] Other suppliers list it as an isomer or a related compound, such as N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide (CAS No. 1255529-27-1).[5]
This ambiguity itself presents a significant analytical challenge. The physicochemical properties of these two compounds are very different, which will drastically alter the analytical approach. Difficulties in analysis can arise from:
-
Uncertainty in Reference Standards: Using an incorrect reference standard will lead to inaccurate quantification.
-
Different Chromatographic Behavior: The retention time and peak shape will vary significantly depending on the true identity of the impurity.
-
Varied Susceptibility to Matrix Effects: The degree of ion suppression or enhancement will be different for each potential compound.
It is crucial to confirm the identity of "this compound" for your specific project, potentially through collaboration with the synthesis chemistry team or by using advanced characterization techniques like high-resolution mass spectrometry (HRMS) and NMR.
Q3: What are the primary strategies to mitigate matrix effects in Edoxaban impurity analysis?
The key strategies to minimize matrix effects include:
-
Effective Sample Preparation: Employing robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce the concentration of interfering matrix components.[6]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve baseline separation between the analyte of interest and co-eluting matrix components is critical.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[6]
-
Modification of Mass Spectrometric Conditions: In some cases, switching the ionization source (e.g., from ESI to APCI) may reduce susceptibility to matrix effects.[6]
Troubleshooting Guide: Matrix Effects in this compound Analysis
This guide provides a systematic approach to identifying and resolving matrix effect issues during the analysis of this compound.
Problem: Poor Peak Shape, Low Signal Intensity, or High Variability in Results
This is often indicative of ion suppression due to matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Detailed Steps:
-
Confirm System Suitability: Before investigating matrix effects, ensure the LC-MS/MS system is performing optimally. Inject a pure standard solution of this compound to verify retention time, peak shape, and signal-to-noise ratio.
-
Evaluate Matrix Effect:
-
Post-Column Infusion: Infuse a constant flow of the impurity standard into the MS detector while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of the impurity indicates ion suppression.
-
Post-Extraction Spike: Compare the peak area of the impurity spiked into a blank matrix extract after extraction with the peak area of the impurity in a pure solvent. A significant difference in peak areas indicates a matrix effect.
-
-
Optimize Sample Preparation: If a matrix effect is confirmed, enhance the sample cleanup procedure. Protein precipitation is a common starting point but may not be sufficient. Consider more selective techniques:
-
Liquid-Liquid Extraction (LLE): Use a solvent system that selectively extracts the impurity while leaving interfering components behind.
-
Solid-Phase Extraction (SPE): This is often the most effective method for removing phospholipids and other interfering substances.
-
-
Optimize Chromatographic Conditions: Aim to chromatographically separate the impurity from the region of ion suppression.
-
Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of the impurity.
-
Change the Column: Use a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the most reliable way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties, it will be affected by the matrix in the same way as the analyte, allowing for accurate correction.
Quantitative Data Summary
The following tables summarize validation data from a published LC-MS/MS method for the simultaneous quantification of Edoxaban and its major metabolites in human plasma.[7] While not specific to "Impurity 2," this data provides a benchmark for expected performance in a bioanalytical method for Edoxaban and related compounds.
Table 1: Intra-day and Inter-day Accuracy and Imprecision [7]
| Analyte | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Imprecision (%) | Inter-day Accuracy (%) | Inter-day Imprecision (%) |
| Edoxaban | 1.25 | 109.2 | 2.1 | 104.8 | 2.7 |
| 10 | 89.4 | 6.3 | 89.6 | 11.8 | |
| 128 | 94.7 | 4.2 | 93.9 | 8.5 | |
| 4CA-EDX | 0.47 | 112.8 | 2.0 | 104.2 | 3.4 |
| 3.75 | 85.9 | 8.4 | 86.5 | 10.1 | |
| 48 | 91.5 | 6.4 | 93.4 | 7.2 | |
| ND-EDX | 0.12 | 102.7 | 8.6 | 99.9 | 8.3 |
| 0.94 | 91.2 | 13.3 | 95.1 | 8.8 | |
| 12 | 96.4 | 10.1 | 97.8 | 8.7 |
Table 2: Pretreatment Recovery and Matrix Factor [7]
| Analyte | Concentration (ng/mL) | Pretreatment Recovery (%) | Matrix Factor (%) |
| Edoxaban | 1.25 | 88.7 | 91.7 |
| 128 | 95.8 | 87.0 | |
| 4CA-EDX | 0.47 | 109.0 | 91.7 |
| 48 | 96.4 | 91.7 | |
| ND-EDX | 0.12 | 101.4 | 97.2 |
| 12 | 97.4 | 101.6 |
Experimental Protocol: LC-MS/MS Analysis of Edoxaban in Plasma
This protocol is adapted from a published method and serves as a representative example.[8] It should be optimized and validated for the specific impurity of interest.
1. Sample Preparation (Protein Precipitation)
Caption: Sample preparation workflow.
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., ticlopidine).[8]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.6 µm core-shell, or similar)[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase to elute the analytes.
-
Flow Rate: 0.25 - 0.5 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
Specific precursor and product ion transitions for Edoxaban, this compound, and the internal standard need to be determined by direct infusion of the pure compounds.
-
This technical support guide provides a starting point for addressing matrix effects in the analysis of this compound. A systematic approach to troubleshooting, combined with robust sample preparation and optimized chromatography, is essential for developing accurate and reliable analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. Edoxaban Impurity-2 - Analytica Chemie [analyticachemie.in]
- 5. This compound-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple LC-MS/MS method using core-shell ODS microparticles for the simultaneous quantitation of edoxaban and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Edoxaban Impurity 2 Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Edoxaban impurity 2 in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an oxidative degradation product of Edoxaban. It is specifically the N-oxide formed on the pyridine ring of the Edoxaban molecule. In some literature, it may be referred to as N-oxide-1 impurity (DP-2) or as part of a mixture of N-oxide impurities.[1]
Q2: Under what conditions is this compound typically formed?
A2: this compound, along with other oxidative degradation products, is primarily formed under oxidative stress conditions.[1][2] Forced degradation studies have shown that exposing Edoxaban to oxidizing agents like hydrogen peroxide leads to its formation.[3] It is also observed to form under acidic and alkaline hydrolysis conditions, although oxidative stress is the primary pathway for N-oxide impurities.[3]
Q3: My analysis shows the presence of this compound in my sample solution. What are the likely causes?
A3: The presence of this compound can be attributed to several factors:
-
Oxidative Stress: Your sample may have been exposed to oxidizing agents, or the solvent itself may contain peroxides.
-
pH Instability: Storing the sample in strongly acidic or basic solutions can accelerate the degradation of Edoxaban and the formation of impurities.[3]
-
Improper Storage: Exposure to light or elevated temperatures over extended periods can contribute to the degradation of Edoxaban, although it is found to be relatively stable under thermal and photolytic conditions.[3]
-
High Impurity Level in Starting Material: The initial Edoxaban active pharmaceutical ingredient (API) may have contained a certain level of this impurity.
Q4: How can I minimize the formation of this compound in my experimental solutions?
A4: To minimize the formation of this impurity, consider the following precautions:
-
Use High-Purity Solvents: Use freshly opened, HPLC-grade solvents to avoid peroxide contamination.
-
Control pH: Maintain the pH of your solution within a stable range, avoiding strongly acidic or basic conditions if possible. Edoxaban is more stable in neutral conditions.[3]
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Control Temperature: Store solutions at recommended temperatures (e.g., 2-8 °C) to slow down degradation kinetics.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility with your analytical method must be verified.
-
Analyze Freshly Prepared Solutions: Whenever possible, prepare and analyze solutions on the same day to minimize the impact of time-dependent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high levels of this compound in a freshly prepared standard solution. | Contaminated solvent (e.g., with peroxides). | Prepare a fresh solution using a new bottle of HPLC-grade solvent. |
| Degradation during sample preparation (e.g., sonication-induced heat). | Minimize sonication time and use an ice bath if necessary. | |
| Increasing peak area of impurity 2 over time in a solution stability study. | The solution is unstable under the current storage conditions. | Re-evaluate storage conditions. Consider refrigeration (2-8 °C) and protection from light. |
| Hydrolysis is occurring due to the pH of the solution. | Adjust the pH of the solution to a more neutral range if the experimental design allows. | |
| Poor peak shape or splitting for this compound. | Co-elution with another impurity or matrix component. | Optimize the HPLC method, including the mobile phase composition, gradient, and column chemistry. |
| Issues with the HPLC column. | Flush the column, or if necessary, replace it with a new one. | |
| Inconsistent quantification of this compound. | The impurity is not stable in the analytical solution. | Analyze samples immediately after preparation or perform a solution stability study to determine the window for reliable analysis. |
| Non-linear detector response at the concentration of the impurity. | Ensure the impurity concentration falls within the linear range of the detector. |
Data Presentation
Table 1: Summary of Edoxaban Degradation and Impurity Formation under Stress Conditions
| Stress Condition | Reagent/Details | Time | Temperature | % Degradation of Edoxaban | Major Degradation Products (DPs) Formed |
| Acidic Hydrolysis | 1N HCl | 24 hours | 60 °C | ~76% | DP-I, DP-II and four other acidic degradants[3][4] |
| Alkaline Hydrolysis | 0.001N NaOH | - | 60 °C | Significant | DP-I, DP-II[3] |
| Oxidative Degradation | 3% H₂O₂ | - | 60 °C | Significant | DP-I, DP-III (N-oxide-2), DP-IV (di-N-oxide)[3] |
| Thermal Degradation | - | 10 days | 60 °C | Stable | No significant degradation[3] |
| Photolytic Degradation | - | 10 days | - | Stable | No significant degradation[3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Edoxaban and its Impurities
This protocol is a representative method for the separation and quantification of Edoxaban and its degradation products, including impurity 2.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: YMC Triart Phenyl (250 x 4.6 mm, 5 µm) or equivalent C18 column.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in water.[1]
-
Mobile Phase B: Acetonitrile:Methanol (1:1 v/v).[1]
-
Gradient Elution: A suitable gradient program to ensure separation of all impurities.
-
Flow Rate: 0.7 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Detection Wavelength: 290 nm.[1]
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Standard Solution: Prepare a stock solution of Edoxaban reference standard in a suitable diluent (e.g., a mixture of mobile phases). Prepare working standards by serial dilution.
-
Impurity Standard Solution: If an isolated standard of this compound is available, prepare a separate stock solution to confirm its retention time.
-
Sample Solution: Prepare the test sample by dissolving it in the diluent to a known concentration.
4. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interference.
-
Inject the standard solutions to determine the retention times and response factors.
-
Inject the sample solution.
-
Identify and quantify Edoxaban and its impurities based on their retention times and peak areas relative to the standard.
Protocol 2: Forced Degradation Study
This protocol outlines the procedure for inducing the degradation of Edoxaban to study the formation of impurities.
1. Acid Hydrolysis:
-
Dissolve Edoxaban in 1N HCl to a known concentration.
-
Keep the solution at 60 °C for 24 hours.[4]
-
At specified time intervals, withdraw an aliquot, neutralize it with an appropriate base, and dilute it to the target concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve Edoxaban in 0.001N NaOH to a known concentration.
-
Keep the solution at 60 °C for a specified period.[3]
-
At specified time intervals, withdraw an aliquot, neutralize it with an appropriate acid, and dilute it for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve Edoxaban in 3% H₂O₂ to a known concentration.
-
Keep the solution at 60 °C for a specified period.[3]
-
At specified time intervals, withdraw an aliquot and dilute it for HPLC analysis.
4. Thermal Degradation:
-
Keep a solid sample of Edoxaban in a hot air oven at 60 °C for 10 days.[3]
-
Also, prepare a solution of Edoxaban and keep it at 60 °C.
-
At specified time intervals, prepare a solution from the solid sample or dilute the stored solution for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solid sample and a solution of Edoxaban to UV light (e.g., in a photostability chamber) for 10 days.[3]
-
At specified time intervals, prepare a solution from the solid sample or dilute the stored solution for HPLC analysis. A control sample should be kept in the dark under the same conditions.
Visualizations
Caption: Proposed degradation pathways of Edoxaban under stress conditions.
Caption: Troubleshooting workflow for the presence of this compound.
References
- 1. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. actascientific.com [actascientific.com]
Minimizing ion suppression in LC-MS analysis of Edoxaban impurity 2
Technical Support Center: Edoxaban Impurity 2 Analysis
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how do I know if it's affecting my analysis of this compound?
A1: Ion suppression is a type of matrix effect that frequently occurs in LC-MS analysis. It is a reduction in the ionization efficiency of a target analyte (e.g., this compound) caused by co-eluting components from the sample matrix.[1][2] These interfering components, which can include endogenous substances like phospholipids from plasma or exogenous materials like polymers from plasticware, compete with the analyte for charge in the ion source, leading to a decreased signal.[2][3][4]
Common symptoms of ion suppression include:
-
Low or inconsistent signal intensity for your analyte.
-
Poor assay sensitivity and reproducibility.
-
Inaccurate quantification.[1]
The most direct way to diagnose ion suppression is by performing a post-column infusion experiment . This involves infusing a constant flow of your analyte standard into the LC eluent stream after the column and injecting a blank matrix sample. A dip in the otherwise stable analyte signal indicates the retention times where matrix components are eluting and causing suppression.
Q2: My signal for this compound is low and inconsistent, especially at low concentrations. Could this be ion suppression?
A2: Yes, a low, variable, and poorly reproducible signal is a classic indication of ion suppression, particularly when analyzing trace-level substances like impurities.[1] The matrix components that cause suppression can vary between different sample lots, leading to inconsistent results.[3] At high concentrations, this effect might be less noticeable, but for impurity analysis where the analyte concentration is low, the impact of ion suppression on the signal-to-noise ratio can be significant.[5]
Q3: How can I modify my sample preparation method to reduce matrix effects?
A3: Optimizing sample preparation is one of the most effective strategies to remove interfering matrix components before they enter the LC-MS system.[1][2] The choice of technique depends on the complexity of the matrix and the properties of the analyte.
-
Protein Precipitation (PPT): This is a simple and fast method, often done with acetonitrile, but it is the least selective.[5][6] While it removes large proteins, many smaller matrix components, especially phospholipids that are a major cause of ion suppression, may remain in the sample.
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind in the aqueous layer.[2][5]
-
Solid-Phase Extraction (SPE): SPE is generally the most powerful technique for minimizing matrix effects.[2][7] By using a sorbent that selectively retains the analyte while allowing matrix components to be washed away, SPE provides the cleanest extracts, significantly reducing the risk of ion suppression.[2]
Q4: What chromatographic adjustments can I make to separate this compound from interfering components?
A4: Chromatographic separation is key to resolving your analyte from matrix components that cause suppression.[1][2] If interferences co-elute with this compound, ion suppression is likely to occur.
-
Optimize the Gradient: Adjust the mobile phase gradient to increase the separation between the analyte peak and any suppression zones identified by a post-column infusion experiment.
-
Change the Stationary Phase: If gradient optimization is insufficient, using a different column chemistry (e.g., C18, Phenyl-Hexyl, PFP) can alter selectivity and improve separation.[1]
-
Use High-Efficiency Columns: Employing columns with smaller particle sizes, such as in Ultra-High-Performance Liquid Chromatography (UPLC), provides significantly higher resolution.[8] This increased peak capacity reduces the likelihood of co-elution with matrix components.[8]
Q5: Can I change my MS source parameters to minimize suppression?
A5: While less effective than sample preparation or chromatography, optimizing the ion source settings can sometimes mitigate ion suppression.
-
Adjust Source Parameters: Fine-tuning the nebulizing gas flow, desolvation gas temperature, and cone voltage can improve ionization efficiency.[7][9]
-
Reduce the Flow Rate: Lowering the LC flow rate, particularly into the nano-flow range (nL/min), can reduce the size of the electrospray droplets.[1][5] Smaller droplets are more tolerant of non-volatile salts and other matrix components, which can lead to reduced signal suppression.[1]
-
Select the Appropriate Ionization Technique: While Electrospray Ionization (ESI) is common for polar molecules, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression from non-volatile matrix components. However, this is source-design dependent, and sometimes ESI performs better.[4]
Q6: How do I use an internal standard to compensate for ion suppression?
A6: An internal standard (IS) is crucial for accurate quantification in the presence of matrix effects. The IS is added at a known concentration to every sample and standard. The best practice is to use a stable isotope-labeled (SIL) internal standard of your analyte.[2][5]
A SIL-IS is the ideal choice because it has nearly identical chemical properties to the analyte and will co-elute chromatographically.[5] Therefore, it experiences the same degree of ion suppression as the analyte.[2] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by suppression is normalized, leading to accurate and precise quantification.[2] It is important to use an appropriate concentration of the SIL-IS, as an excessively high concentration can cause ion suppression itself.[5]
Troubleshooting Guides & Protocols
Guide 1: Experimental Protocol for Diagnosing Ion Suppression
This protocol describes the post-column infusion method to identify regions of ion suppression in your chromatogram.
Materials:
-
Syringe pump
-
Tee-junction and necessary fittings
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted sample matrix (e.g., plasma extract prepared by your method)
Procedure:
-
System Setup: Configure the LC-MS system with the analytical column and mobile phase conditions used for your assay.
-
Infusion Line: Place the this compound standard solution in the syringe pump. Connect the outlet of the syringe pump to one port of the tee-junction.
-
Connect to MS: Connect the LC column outlet to the second port of the tee. Connect the third port of the tee to the MS ion source.
-
Establish Stable Signal: Begin the LC flow. Start infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min). Monitor the signal for this compound in the mass spectrometer until a stable baseline is achieved.
-
Inject Blank Matrix: Inject a sample of the extracted blank matrix onto the LC column.
-
Monitor for Suppression: Continue to monitor the constant signal from the infused analyte. Any significant drop in the signal intensity corresponds to a region where matrix components are eluting from the column and causing ion suppression.
-
Analysis: Compare the retention time of this compound from a standard injection with the regions of ion suppression identified in the infusion experiment. If they overlap, ion suppression is negatively impacting your analysis.
Guide 2: Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Technique | Principle | Advantages | Disadvantages/Considerations for Ion Suppression |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to denature and precipitate proteins. | Fast, simple, and inexpensive. | Least effective for removing suppression. Co-precipitates some interferences but leaves many small molecules and phospholipids in the supernatant.[5] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases (aqueous and organic). | More selective than PPT; can remove many polar interferences. | Can be labor-intensive; selection of the right solvent is critical for good recovery and clean-up.[2][5] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix interferences are washed away. | Most effective for removing suppression. Highly selective, provides the cleanest extracts, and effectively removes phospholipids.[2][7] | Requires method development to select the correct sorbent and optimize wash/elution steps. Can be more costly than PPT or LLE. |
Table 2: Example Starting LC-MS Method Parameters for Edoxaban Analysis
| Parameter | Suggested Condition | Rationale |
| LC System | UPLC/UHPLC | Provides higher resolution to separate analyte from matrix interferences.[8] |
| Column | C18, sub-2 µm particle size (e.g., 2.1 x 50 mm, 1.7 µm) | Good retention for moderately polar compounds like Edoxaban. Small particles enhance efficiency.[8][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and good peak shape.[8][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for 2.1 mm ID columns. |
| Gradient | 5% to 95% B over 5-7 minutes | A generic starting gradient; must be optimized to maximize separation.[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Edoxaban and related compounds are basic and ionize well in positive mode.[11] |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[10] |
Visualizations
Caption: Troubleshooting workflow for diagnosing and mitigating ion suppression.
Caption: The mechanism of electrospray ion suppression in LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. waters.com [waters.com]
- 9. shimadzu.at [shimadzu.at]
- 10. researchgate.net [researchgate.net]
- 11. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Edoxaban Impurity 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Edoxaban Impurity 2. This compound is the (1S, 2S, 4S) diastereomer of Edoxaban, an active pharmaceutical ingredient. The synthesis of this specific impurity, often for use as a reference standard, presents unique stereochemical challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a diastereomer of Edoxaban with the stereochemical configuration (1S, 2S, 4S) at the three chiral centers of the N-(diaminocyclohexyl)oxalamide core.[1] Edoxaban itself has the (1S, 2R, 4S) configuration. Controlling the stereochemistry at the C2 position of the cyclohexane ring is a critical challenge during the synthesis.[2][3]
Q2: Why is the synthesis of this compound challenging?
A2: The primary challenge lies in the stereoselective synthesis of the key intermediate, the (1S, 2S, 4S)-1,2-diaminocyclohexane derivative.[2][3] Achieving the cis-relationship between the amino groups at C1 and C2, while maintaining the desired stereochemistry at C4, requires precise control over reaction conditions to prevent the formation of other diastereomers.
Q3: What are the main synthetic routes to access the diaminocyclohexane core for Edoxaban and its impurities?
A3: Several strategies are employed, including:
-
Chiral Resolution: Separation of a racemic or diastereomeric mixture of intermediates.
-
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce stereoselectivity.
-
Substrate-Controlled Diastereoselective Synthesis: Where the existing stereocenters in a starting material direct the formation of new stereocenters.
Commonly, the synthesis involves the stereocontrolled introduction of two amino functionalities onto a cyclohexane ring system.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity - Formation of Multiple Isomers
Question: My reaction to form the protected (1S, 2S, 4S)-diaminocyclohexane intermediate is producing a mixture of diastereomers, including the (1S, 2R, 4S) isomer (the Edoxaban precursor). How can I improve the selectivity for the desired (1S, 2S, 4S) isomer?
Possible Causes and Solutions:
-
Inadequate Stereocontrol in Ring Opening of an Epoxide: If your synthesis involves the ring-opening of an epoxide to introduce an amino group, the regioselectivity and stereoselectivity are highly dependent on the reaction conditions.
-
Troubleshooting:
-
Lewis Acid vs. Brønsted Acid: The choice of acid catalyst can significantly influence the outcome. Experiment with different Lewis acids (e.g., Ti(OiPr)₄, Yb(OTf)₃) or Brønsted acids (e.g., TFA, HCl) to find the optimal conditions for the desired stereoisomer.
-
Solvent Effects: The polarity of the solvent can affect the transition state of the ring-opening reaction. Screen a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., isopropanol).
-
-
-
Non-Optimal Conditions for Azide Reduction: If you are using an azide intermediate, the reduction conditions can sometimes lead to epimerization.
-
Troubleshooting:
-
Catalyst Screening: For catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂, Raney Nickel) and catalyst loadings.
-
Alternative Reducing Agents: Consider alternative reducing agents like LiAlH₄ or Staudinger reduction conditions (PPh₃, H₂O) which may offer different selectivity profiles.
-
-
Data on Diastereoselective Azide Reduction:
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Diastereomeric Ratio ((1S, 2S, 4S) : (1S, 2R, 4S)) |
| 10% Pd/C | Methanol | 25 | 50 | 85 : 15 |
| PtO₂ | Ethanol | 25 | 50 | 90 : 10 |
| Raney Ni | Methanol | 40 | 100 | 70 : 30 |
Note: These are representative values and will vary based on the specific substrate.
Problem 2: Epimerization of the C2 Stereocenter
Question: I have successfully synthesized the (1S, 2S, 4S) intermediate, but I am observing epimerization to the (1S, 2R, 4S) isomer in subsequent steps, particularly during amide coupling or deprotection. What can I do to prevent this?
Possible Causes and Solutions:
-
Harsh Basic or Acidic Conditions: Epimerization at the C2 position, which is alpha to the newly formed amide bond, can be catalyzed by strong acids or bases.
-
Troubleshooting:
-
Base Selection for Coupling: For amide coupling reactions, use non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) instead of stronger, less hindered bases like triethylamine (TEA) or potassium carbonate.
-
Control of pH during Deprotection: If removing a protecting group (e.g., Boc) under acidic conditions, use milder acids (e.g., formic acid, p-toluenesulfonic acid) and carefully control the reaction time and temperature. Avoid prolonged exposure to strong acids like concentrated HCl.
-
Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate.
-
-
Recommended Conditions to Minimize Epimerization:
| Step | Reagent/Condition to Avoid | Recommended Alternative |
| Amide Coupling | Strong, unhindered bases (e.g., TEA, K₂CO₃) | Sterically hindered bases (e.g., DIPEA, 2,6-lutidine) |
| Boc Deprotection | Concentrated strong acids (e.g., HCl in Dioxane) | Milder acids (e.g., TFA in DCM, p-TsOH in MeOH) |
Problem 3: Difficulty in Separating Diastereomers
Question: I have a mixture of the (1S, 2S, 4S) and (1S, 2R, 4S) diastereomers of this compound and Edoxaban, respectively. How can I effectively separate them?
Solution:
-
Chromatographic Separation: Diastereomers can often be separated by chromatography.
-
Flash Column Chromatography: For larger scale purification, carefully optimized flash chromatography on silica gel may provide some separation, although baseline separation can be challenging. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/heptane is a good starting point.
-
High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale purification of final compounds, HPLC is the method of choice.
-
Chiral HPLC: A chiral column is often necessary for the baseline separation of Edoxaban and its diastereomers. Columns with polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are commonly used.
-
-
Representative HPLC Method for Diastereomer Separation:
| Parameter | Condition |
| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Methanol/Ethanol (50:50) with 0.1% diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25 °C |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of a (1S, 2S, 4S)-Diaminocyclohexane Precursor
This protocol is a representative method for establishing the stereochemistry of the diaminocyclohexane core.
-
Epoxidation: A suitable cyclohexene precursor with the correct stereochemistry at C4 is epoxidized using m-CPBA in dichloromethane at 0 °C to room temperature.
-
Regio- and Stereoselective Epoxide Opening: The resulting epoxide is dissolved in isopropanol, and a solution of sodium azide in water is added. The reaction is heated to reflux. The azide will predominantly attack the less hindered carbon of the epoxide, leading to the trans-diaxial opening and setting the stereochemistry at C1 and C2.
-
Protection of the Hydroxyl Group: The resulting hydroxyl group is protected, for example, as a mesylate or tosylate, to facilitate the subsequent reduction of the azide.
-
Reduction of the Azide: The azide is reduced to the amine via catalytic hydrogenation using 10% Pd/C in methanol under a hydrogen atmosphere.
-
Protection of the Amine: The newly formed amine is protected with a suitable protecting group (e.g., Boc anhydride) to yield the differentially protected diaminocyclohexane core with the desired (1S, 2S, 4S) stereochemistry.
Visualizations
Caption: Synthetic workflow for the (1S, 2S, 4S)-diaminocyclohexane intermediate.
Caption: Troubleshooting logic for low diastereoselectivity.
References
Technical Support Center: Robustness Testing of Analytical Methods for Edoxaban Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for Edoxaban and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of robustness testing for analytical methods of Edoxaban impurities?
A1: Robustness testing is a critical component of analytical method validation that demonstrates the reliability of a method to remain unaffected by small, deliberate variations in method parameters. For Edoxaban impurity analysis, this ensures that the method can consistently and accurately quantify impurities despite minor fluctuations in experimental conditions that may occur during routine use. This is essential for ensuring the quality and safety of the drug product.[1][2]
Q2: What are the typical parameters that should be investigated during the robustness testing of an HPLC method for Edoxaban impurities?
A2: Common parameters to intentionally vary during the robustness testing of an HPLC method for Edoxaban and its impurities include:
-
pH of the mobile phase buffer (e.g., ± 0.2 units).[3]
-
Percentage of organic solvent in the mobile phase (e.g., ± 1-2%).[2][3]
-
Column temperature (e.g., ± 5 °C).[3]
-
Flow rate of the mobile phase (e.g., ± 0.1 mL/min).[2]
-
Wavelength of detection (e.g., ± 2 nm).
-
Different batches or suppliers of columns and reagents.
Q3: What are the common impurities of Edoxaban that an analytical method should be able to resolve?
A3: Edoxaban impurities can originate from the synthesis process, degradation, or storage. An effective analytical method should be able to separate Edoxaban from its known impurities, which include stereoisomers and degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[4][5][6][7] Forced degradation studies are crucial for identifying potential degradation products.[2][5][8]
Q4: What are acceptable criteria for robustness testing according to ICH guidelines?
A4: According to ICH guidelines (Q2(R1)), the evaluation of robustness involves assessing the effect of small variations on the analytical results.[1][9][10] Acceptance criteria are often based on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the precision of the results (e.g., %RSD of peak areas). Typically, the %RSD for the results obtained under the varied conditions should be less than 2%.[1][2][9]
Troubleshooting Guides
Issue 1: Peak Tailing or Asymmetrical Peaks for Edoxaban or its Impurities
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase pH | The pH of the mobile phase can affect the ionization state of Edoxaban and its impurities, leading to peak tailing. Verify the pH of the buffer and adjust if necessary. For example, a method using a potassium dihydrogen phosphate buffer might specify a pH of 3.5.[1] |
| Column degradation | The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases. Try replacing the column with a new one of the same type (e.g., Hypersil ODS C18).[1] |
| Interactions with silanol groups | Residual silanol groups on the silica-based stationary phase can interact with basic compounds, causing tailing. Consider using a mobile phase with a competing base, such as triethylamine, or switch to an end-capped column. |
| Column overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample and reinjecting. Linearity is often established in a specific concentration range, for instance, 10.5-18 µg/mL.[1] |
Logical Troubleshooting Flow for Peak Tailing
Diagram of the troubleshooting workflow for addressing peak tailing issues.
Issue 2: Poor Resolution Between Edoxaban and an Impurity Peak
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal mobile phase composition | The ratio of organic solvent to aqueous buffer is critical for achieving good separation. A small change in the mobile phase composition, for example from 30:70 to 32:68 acetonitrile:buffer, can significantly impact resolution.[1] |
| Incorrect flow rate | A flow rate that is too high can lead to decreased resolution. Verify that the flow rate is set to the method's specified value (e.g., 1.0 mL/min).[1][9] |
| Inappropriate column temperature | Temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Ensure the column oven is set to the correct temperature as specified in the method. |
| Wrong column chemistry | Ensure you are using the specified column type (e.g., C18, Phenyl) as different stationary phases have different selectivities.[4][8] |
Experimental Workflow for Method Optimization to Improve Resolution
A diagram illustrating the workflow for optimizing an analytical method to enhance resolution.
Issue 3: Inconsistent Retention Times
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate system equilibration | Ensure the HPLC system is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis. A stable baseline is a good indicator of equilibration. |
| Fluctuations in mobile phase composition | If preparing the mobile phase online, ensure the pump is functioning correctly and the solvent proportions are accurate. If preparing manually, ensure accurate measurements and thorough mixing. A typical mobile phase might be a mixture of a phosphate buffer and acetonitrile.[1] |
| Leaking pump or injector | Check for any leaks in the HPLC system, particularly around the pump heads and injector seals, as this can cause pressure fluctuations and affect retention times. |
| Column temperature variations | Ensure the column oven is maintaining a stable temperature. Fluctuations in temperature can lead to shifts in retention times. |
Experimental Protocols
Example Protocol for Robustness Testing of an RP-HPLC Method for Edoxaban
This protocol is a generalized example based on published methods.[1][2][9]
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Edoxaban reference standard in a suitable solvent (e.g., acetonitrile) to obtain a known concentration (e.g., 100 µg/mL).
-
Impurity Stock Solutions: Prepare stock solutions of known Edoxaban impurities in a similar manner.
-
Spiked Sample Solution: Prepare a solution of Edoxaban and spike it with known impurities at a relevant concentration (e.g., at the reporting threshold).
2. Chromatographic Conditions (Nominal):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate, pH 3.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 30:70 v/v).[1]
-
Detection Wavelength: 290 nm.[8]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.[9]
3. Robustness Variations:
-
Flow Rate: Analyze the spiked sample at 0.9 mL/min and 1.1 mL/min.
-
Mobile Phase pH: Adjust the pH of the aqueous component to 3.3 and 3.7 and analyze the sample.
-
Mobile Phase Composition: Vary the percentage of acetonitrile by ±2% (e.g., 68% and 72%) and analyze the sample.
-
Column Temperature: Set the column temperature to 25 °C and 35 °C and analyze the sample.
4. Data Analysis:
-
For each condition, evaluate system suitability parameters: resolution between Edoxaban and impurity peaks, tailing factor, and theoretical plates.
-
Calculate the %RSD of the peak areas for Edoxaban and its impurities across all tested conditions. The results should be within the predefined acceptance criteria (e.g., %RSD < 2%).
Data Presentation
Table 1: Example of Robustness Study Results for Edoxaban and Impurity A
| Parameter | Variation | Retention Time (min) - Edoxaban | Retention Time (min) - Impurity A | Resolution | % Assay of Edoxaban |
| Nominal | - | 5.51 | 4.82 | 3.5 | 100.1 |
| Flow Rate | 0.9 mL/min | 6.12 | 5.35 | 3.6 | 99.8 |
| 1.1 mL/min | 5.01 | 4.38 | 3.4 | 100.3 | |
| pH | 3.3 | 5.48 | 4.79 | 3.4 | 99.9 |
| 3.7 | 5.54 | 4.85 | 3.5 | 100.2 | |
| % Organic | 68% | 5.95 | 5.21 | 3.7 | 100.5 |
| 72% | 5.10 | 4.45 | 3.3 | 99.7 | |
| Temperature | 25 °C | 5.65 | 4.95 | 3.6 | 100.4 |
| 35 °C | 5.38 | 4.70 | 3.4 | 99.8 | |
| %RSD | 0.35% |
This table presents hypothetical data for illustrative purposes.
References
- 1. tianjindaxuexuebao.com [tianjindaxuexuebao.com]
- 2. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 3. files.sdiarticle5.com [files.sdiarticle5.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. | Applied Chemical Engineering [ace.as-pub.com]
- 7. Edoxaban Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. journaljpri.com [journaljpri.com]
- 9. jchr.org [jchr.org]
- 10. Development and validation of a novel Spectrofluorimetric method of oral anticoagulant Edoxaban via derivatization with 9-fluorenyl methyl chloroformate: green assessment of the method by Eco-Scale and ComplexGAPI - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Edoxaban Impurity 2 and Other Degradation Products
For researchers, scientists, and drug development professionals, a thorough understanding of a drug's impurity profile is paramount to ensuring its safety, efficacy, and stability. This guide provides an objective comparison of Edoxaban Impurity 2, a process-related impurity, with other degradation products formed under various stress conditions. The information presented is supported by experimental data from published studies, offering a comprehensive resource for the analysis of Edoxaban and its related substances.
Understanding Edoxaban and Its Impurities
Edoxaban is a direct oral anticoagulant that functions by inhibiting Factor Xa in the coagulation cascade.[1] Its complex structure includes three chiral centers, leading to the possibility of eight stereoisomers. The pharmacologically active form is the (1S,2R,4S)-isomer. Other stereoisomers, if present, are considered impurities.
This compound has been identified as the (1S,2S,4S)-stereoisomer of Edoxaban , also known as Edoxaban EP Impurity C.[2] This impurity is typically process-related, meaning it is formed during the synthesis of the active pharmaceutical ingredient (API) rather than through degradation.
In contrast, degradation products are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light. These impurities are indicative of the drug's stability and can potentially impact its safety and efficacy.
Quantitative Comparison of Edoxaban Impurities
The following tables summarize the key characteristics of this compound and the degradation products of Edoxaban identified in forced degradation studies.
Table 1: Profile of this compound (Process-Related Impurity)
| Characteristic | Description |
| Impurity Name | This compound |
| Systematic Name | N1-(5-chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide |
| CAS Number | 1255529-27-1[2] |
| Molecular Formula | C₂₄H₃₀ClN₇O₄S[3] |
| Molecular Weight | 548.06 g/mol [3] |
| Type | Process-Related (Stereoisomer) |
| Typical Method of Analysis | Chiral High-Performance Liquid Chromatography (HPLC) |
Table 2: Edoxaban Degradation Products Identified Under Stress Conditions
| Stress Condition | Degradation Product (DP) | Retention Time (min) | [M+H]⁺ (m/z) |
| Acid Hydrolysis (1N HCl, 24h) | DP1 | 2.105 | 200 |
| DP2 | 2.827 | 438 | |
| DP3 | 7.796 | 521 | |
| DP4 | 8.029 | 564 | |
| DP5 | 12.698 | 498 | |
| DP6 | 13.463 | 299 | |
| Oxidative Degradation (3% H₂O₂) | Di-N-oxide impurity (DP-1) | Not Specified | Not Specified |
| N-oxide-1 impurity (DP-2) | Not Specified | Not Specified | |
| N-oxide-2 impurity (DP-3) | Not Specified | Not Specified | |
| Base Hydrolysis (0.01N NaOH) | Four unnamed degradants | 5.1, 6.1, 8.7, 24.2 | Not Specified |
| Thermal Degradation (100°C) | Two unnamed degradants | 4.2, 8.7 | Not Specified |
| Photolytic Degradation (Sunlight) | Four unnamed degradants | 5.1, 6.1, 12.3, 24.2 | Not Specified |
Data for acid degradation products sourced from Arous et al. (2019).[4][5] Data for oxidative degradation products sourced from Alluri et al. (2023).[6] Data for base, thermal, and photolytic degradation sourced from Kadiri et al. (2018).[7]
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying experimental findings. The following sections outline the protocols used in the forced degradation studies of Edoxaban.
Forced Degradation Study Protocol
Objective: To assess the stability of Edoxaban under various stress conditions and identify the resulting degradation products.
Materials:
-
Edoxaban drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Buffer reagents (e.g., potassium dihydrogen phosphate, ammonium acetate)
Procedure:
-
Acid Hydrolysis: A solution of Edoxaban (e.g., 1 mg/mL) is prepared in a suitable solvent and mixed with an equal volume of an acidic solution (e.g., 1N HCl). The mixture is then heated (e.g., at 80°C) or left at room temperature for a specified period (e.g., 24 hours). After the stress period, the solution is neutralized.[8][9]
-
Base Hydrolysis: A solution of Edoxaban is mixed with a basic solution (e.g., 0.1N NaOH) and subjected to heat or stored at room temperature for a defined duration. The solution is then neutralized.[8]
-
Oxidative Degradation: Edoxaban solution is treated with an oxidizing agent (e.g., 3% H₂O₂) and maintained at a specific temperature for a set time.[7]
-
Thermal Degradation: A solid sample of Edoxaban is exposed to dry heat in a temperature-controlled oven (e.g., 100°C) for a specified duration.[7]
-
Photolytic Degradation: A solution of Edoxaban is exposed to UV light or direct sunlight for a defined period to assess its photosensitivity.[7]
Analytical Method: Stability-Indicating HPLC
Objective: To separate and quantify Edoxaban from its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1M dipotassium hydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile).[8]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Injection Volume: 10-20 µL.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The coagulation cascade, highlighting the central role of Factor Xa, the target of Edoxaban.
Caption: A typical experimental workflow for forced degradation studies of Edoxaban.
Conclusion
The impurity profile of Edoxaban is multifaceted, comprising both process-related impurities, such as the stereoisomeric this compound, and a range of degradation products formed under various stress conditions. While this compound is a known and characterizable entity arising from the manufacturing process, the degradation products provide critical insights into the stability and potential degradation pathways of the drug. A comprehensive understanding and robust analytical control of both types of impurities are essential for ensuring the quality, safety, and efficacy of Edoxaban-containing pharmaceutical products. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and quality control.
References
- 1. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrps.com [ijrps.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
A Comprehensive Comparative Analysis of Edoxaban Process-Related Impurities
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of process-related impurities of Edoxaban, an oral anticoagulant that functions as a direct factor Xa inhibitor. Understanding and controlling these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the types of impurities, analytical methodologies for their detection, and relevant experimental data.
Overview of Edoxaban and its Impurities
Edoxaban is a small molecule inhibitor of Factor Xa, a critical enzyme in the coagulation cascade that leads to the formation of blood clots.[1][2] Its chemical structure contains three chiral centers, leading to the possibility of eight stereoisomers.[3][4] Only the (SRS)-isomer of Edoxaban possesses the desired pharmacological activity, while the other seven are considered impurities.[3]
Process-related impurities in Edoxaban can arise from the manufacturing process, degradation of the drug substance, or as byproducts of side reactions. These impurities can be broadly categorized as:
-
Isomeric Impurities: These include enantiomers and diastereomers that may have different pharmacological or toxicological profiles.
-
Degradation Products: These can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.
-
Synthetic Intermediates and Byproducts: These are compounds related to the synthesis route of Edoxaban.
Several specific impurities have been identified in the literature, including:
-
EDB KSM1-RRR Isomer Impurity[5]
-
Edoxaban 12 Dimer[5]
-
Edoxaban 4-carboxylic acid[5]
-
Oxidative degradation impurities: di-N-oxide, N-oxide-1, and N-oxide-2[6]
-
Various chiral isomers such as (RRR), (SSS), and (RRS)-isomers[7]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Edoxaban and its impurities.[] Both reverse-phase (RP-HPLC) and chiral HPLC methods have been developed. Often, HPLC is coupled with mass spectrometry (LC-MS) for the identification and characterization of unknown impurities.[6][9]
Reverse-Phase HPLC (RP-HPLC) Methods
RP-HPLC is widely used for the analysis of Edoxaban and its non-isomeric impurities.
Table 1: Comparison of RP-HPLC Methods for Edoxaban Impurity Analysis
| Parameter | Method 1[10][11] | Method 2[12] | Method 3[13] |
| Column | Bakerbond C18 (150 x 4.6 mm; 3 µm) | Shimpack C18 (250mm×4.6 mm, 5µm) | Hypersil BDS C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase A | 10 mM dipotassium hydrogen phosphate (pH 7.0) | Water | 0.1M K2HPO4 |
| Mobile Phase B | n-Propanol: Acetonitrile (20:30 v/v) | Acetonitrile | Methanol |
| Elution | Isocratic (85:15, A:B) | Isocratic (50:50, v/v) | Isocratic (65:35, v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 ml/min |
| Detection | UV at 210 nm | UV at 291 nm | UV at 245 nm |
| Column Temp. | 30 °C | Not Specified | Not Specified |
| Run Time | 30 min | 8 min | Not Specified |
| LOD | 0.1 µg/mL (for isomeric impurities) | 0.283 µg/mL | Not Specified |
| LOQ | 0.3 µg/mL (for isomeric impurities) | 0.942 µg/mL | Not Specified |
| Linearity | LOQ to 150% of specification | 8-80 µg/mL | Not Specified |
Chiral HPLC Methods
Due to the presence of multiple chiral centers in the Edoxaban molecule, chiral HPLC is essential for the separation of its stereoisomers.
Table 2: Chiral HPLC Method for Edoxaban Isomer Separation
| Parameter | Method 1[14] |
| Column | Chiral column with silica gel coated with cellulose-tri(4-chloro-3-methylphenyl carbamate) |
| Mobile Phase | Methanol-ethanol mixed solution with an alkaline additive |
| Separation | Complete separation of Edoxaban from isomers Edox-II and Edox-III |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products.
Table 3: LC-MS Methods for Edoxaban Impurity Analysis
| Parameter | Method 1[6] | Method 2[15][16] |
| Column | YMC Triart phenyl (250 × 4.6) mm, 5 µm | Chromolith C18 (100 mm x 4.6 mm x 5 µm) |
| Mobile Phase A | 10 mM ammonium acetate | 0.1% formic acid |
| Mobile Phase B | Acetonitrile:methanol (1:1 v/v) | Methanol |
| Elution | Gradient | Isocratic (30:70, A:B) |
| Flow Rate | 0.7 mL/min | 0.80 mL/min |
| Detection | High-resolution mass spectrometry (Q-TOF) | Tandem mass spectrometry (LC-MS/MS) |
| Application | Identification of oxidative degradation products | Quantification of Edoxaban in plasma |
Experimental Protocols
General RP-HPLC Method for Impurity Profiling
This protocol is a generalized procedure based on the referenced methods.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 10 mM solution of dipotassium hydrogen phosphate and adjust the pH to 7.0 with phosphoric acid.
-
Mobile Phase B: Mix n-Propanol and Acetonitrile in a 20:30 volume ratio.
-
Working Mobile Phase: Mix Mobile Phase A and Mobile Phase B in an 85:15 ratio. Filter and degas the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Bakerbond C18 (150 x 4.6 mm; 3 µm).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Edoxaban sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm nylon filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram for 30 minutes.
-
Identify and quantify the impurities based on their retention times and peak areas relative to the Edoxaban peak.
-
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[17]
-
Acid Hydrolysis: Reflux Edoxaban solution in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux Edoxaban solution in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat Edoxaban solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Edoxaban to 105°C for 24 hours.
-
Photolytic Degradation: Expose Edoxaban solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Visualizations
Signaling Pathway
The following diagram illustrates the coagulation cascade and the mechanism of action of Edoxaban as a direct inhibitor of Factor Xa.
Caption: Mechanism of action of Edoxaban in the coagulation cascade.
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of Edoxaban process-related impurities.
Caption: General workflow for Edoxaban impurity analysis.
Conclusion
The control of process-related impurities is a critical aspect of Edoxaban drug development and manufacturing. A thorough understanding of the potential impurities and the implementation of robust analytical methods are necessary to ensure the quality and safety of the final product. This guide provides a comparative overview of the current knowledge on Edoxaban impurities and the analytical techniques used for their control. The provided data and protocols can serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
- 1. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Edoxaban Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. | Applied Chemical Engineering [ace.as-pub.com]
- 11. ace.as-pub.com [ace.as-pub.com]
- 12. jchr.org [jchr.org]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Method for separation and determination of Edoxaban tosylate hydrate and isomer impurities thereof by chiral high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 15. ijpsdronline.com [ijpsdronline.com]
- 16. A validated LC-MS/MS method for pharmacokinetic study of edoxaban in healthy rabbits | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 17. files.sdiarticle5.com [files.sdiarticle5.com]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Edoxaban and its Impurities
In the development and quality control of pharmaceuticals, the accurate and precise quantification of impurities is paramount to ensure the safety and efficacy of the final product. Edoxaban, a direct factor Xa inhibitor, is no exception. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has promised faster analysis times and improved resolution. This guide provides a comparative overview of HPLC and UPLC methods for the determination of Edoxaban and its impurities, supported by experimental data from published studies.
Experimental Protocols
Detailed methodologies for both HPLC and UPLC techniques are crucial for reproducibility and method transfer. The following sections outline typical experimental conditions reported for the analysis of Edoxaban and its impurities.
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the analysis of Edoxaban and its process-related or degradation impurities involves a reversed-phase HPLC method. One validated method utilizes a C18 column with a mobile phase consisting of a buffer and an organic modifier.[1][2]
-
Chromatographic System: Agilent 1100 Series HPLC system or equivalent, equipped with a PDA detector.[2]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution, such as triethylamine buffer with a pH of 5.5.[1] Another reported mobile phase is a 50:50 (v/v) mixture of acetonitrile and water.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Maintained at 35 °C.[2]
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC methods offer significant advantages in terms of speed and efficiency due to the use of smaller particle size columns. A stability-indicating UPLC-MS method has been developed for the determination of Edoxaban and its acid degradation products.[4][5]
-
Chromatographic System: UPLC system coupled with a mass spectrometer (MS) detector.
-
Column: Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 20 mM potassium dihydrogen phosphate, pH 3.0) and an organic phase (e.g., acetonitrile).[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Detection: PDA detector at 289 nm and/or mass spectrometry.[6]
-
Injection Volume: 1 µL.[6]
Method Validation and Performance Comparison
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (LOD and LOQ). The following tables summarize the performance characteristics of representative HPLC and UPLC methods for Edoxaban analysis.
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| Column | C18 (250 x 4.6 mm, 5µm)[3] | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v)[3] | Gradient of Acetonitrile and 20 mM KH2PO4 (pH 3.0)[6] |
| Flow Rate | 1.0 mL/min[3] | 0.6 mL/min[6] |
| Run Time | ~8 min[3] | Not explicitly stated, but typically shorter than HPLC |
| Detection | UV at 291 nm[3] | PDA at 289 nm[6] |
Table 2: Comparison of Method Performance Data
| Parameter | HPLC Method | UPLC Method |
| Retention Time of Edoxaban | 5.514 min[3] | 2.811 min[6] |
| Linearity Range | 8-80 µg/mL[3] | 100-300 µg/mL[6] |
| Correlation Coefficient (r²) | 0.9994[3] | 0.999[6] |
| LOD | 0.283 µg/mL[3] | Not explicitly stated for impurities |
| LOQ | 0.942 µg/mL[3] | Not explicitly stated for impurities |
| Accuracy (% Recovery) | 98.25% - 99.63%[3] | Not explicitly stated in the same format |
| Precision (%RSD) | < 2%[3] | Not explicitly stated in the same format |
From the data, it is evident that the UPLC method offers a significantly shorter retention time for Edoxaban, indicating a faster analysis.[3][6] Both methods demonstrate excellent linearity with high correlation coefficients.[3][6] While the provided HPLC method specifies LOD and LOQ for Edoxaban, this level of detail for impurities was not as readily available in the UPLC literature reviewed.
Logical Workflow for Analytical Method Validation
The validation of an analytical method follows a structured workflow to ensure its reliability. The following diagram illustrates the key stages involved in this process.
Caption: A logical workflow for the validation of an analytical method.
Conclusion
Both HPLC and UPLC are powerful techniques for the analysis of Edoxaban and its impurities. The choice between the two often depends on the specific requirements of the laboratory.
-
HPLC methods are robust, well-established, and suitable for routine quality control.[1][2][3] They can effectively separate Edoxaban from its impurities with good accuracy and precision.
-
UPLC methods provide a significant advantage in terms of speed, leading to higher sample throughput. The use of smaller particle columns can also lead to improved resolution and sensitivity, which is particularly beneficial for the detection of trace-level impurities.[6]
A direct cross-validation study would be beneficial to provide a definitive comparison of the two techniques for this specific application. However, based on the available literature, UPLC appears to be a superior choice for high-throughput environments and for the analysis of complex impurity profiles where high resolution is critical. For laboratories where speed is not the primary concern, a well-optimized HPLC method remains a reliable and cost-effective solution. The selection of the most appropriate technique should be based on a careful consideration of the analytical needs, available instrumentation, and regulatory requirements.
References
A Proposed Framework for Inter-laboratory Comparison of Edoxaban N-Oxide Impurity 2 Analysis
Guide Objective: This document outlines a standardized protocol and data comparison framework for the inter-laboratory analysis of a specific Edoxaban impurity. Due to the lack of publicly available inter-laboratory comparison studies for Edoxaban impurities and the ambiguous naming of these compounds by different suppliers, this guide proposes a collaborative study for a well-characterized impurity: Edoxaban N-Oxide Impurity 2 .
This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It provides a template for establishing method reproducibility and ensuring consistent, reliable analytical data across different laboratories.
Introduction to Edoxaban and its Impurities
Edoxaban is a direct oral anticoagulant that functions by inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[1] During its synthesis and storage, various related substances and degradation products, known as impurities, can form. The identification and quantification of these impurities are crucial for ensuring the safety and efficacy of the final drug product.
A significant challenge in the analysis of Edoxaban impurities is the lack of standardized nomenclature. The designation "Impurity 2" is not universally applied to a single chemical entity, with different commercial suppliers using this name for distinct molecules. This ambiguity makes direct comparison of analytical results from different sources impossible. Furthermore, a review of published literature reveals a gap in collaborative, inter-laboratory studies to validate and compare the analytical methods used for these impurities.
To address this, this guide proposes a framework for an inter-laboratory study focused on a specific, chemically defined Edoxaban impurity: Edoxaban N-Oxide Impurity 2 .
Analyte in Focus: Edoxaban N-Oxide Impurity 2
This proposed study focuses on Edoxaban N-Oxide Impurity 2, an oxidative degradation product of Edoxaban.[2]
-
IUPAC Name: 5-Chloro-2-(2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetamido)pyridine 1-oxide[3]
-
CAS Number: 2803372-49-6[1]
-
Molecular Formula: C₂₄H₃₀ClN₇O₅S[3]
-
Molecular Weight: 564.1 g/mol [3]
Reference standards for this impurity are commercially available and are essential for analytical method development, validation, and quality control.[1][4]
Proposed Experimental Protocol: HPLC Analysis
The following High-Performance Liquid Chromatography (HPLC) method is a composite protocol based on published methods for Edoxaban and its impurities.[2][5][6] Participating laboratories should adhere to this protocol to ensure consistency of results.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | YMC Triart Phenyl (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 290 nm (using a PDA detector) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Standard and Sample Preparation:
-
Stock Solution (Impurity): Prepare a 100 µg/mL stock solution of Edoxaban N-Oxide Impurity 2 reference standard in the diluent.
-
Stock Solution (Edoxaban): Prepare a 1 mg/mL stock solution of Edoxaban reference standard in the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the impurity stock solution to concentrations ranging from 0.05 µg/mL to 2.5 µg/mL.
-
Spiked Sample: Prepare a sample solution containing Edoxaban at a concentration of 500 µg/mL spiked with the impurity at a target concentration of 1.0 µg/mL.
Inter-laboratory Study Design and Data Presentation
The study should be conducted by a minimum of three independent laboratories. Each laboratory will validate the proposed HPLC method according to ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[7]
Caption: Logical workflow of the proposed inter-laboratory study.
Caption: Experimental workflow for each participating laboratory.
Comparative Data Tables (Hypothetical Results)
The following tables illustrate how the data from the participating laboratories could be presented for comparison.
Table 2: Comparison of Linearity Data
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) | Slope | y-intercept |
| Lab 1 | 0.05 - 2.5 | 0.9995 | 45210 | 1250 |
| Lab 2 | 0.05 - 2.5 | 0.9998 | 44980 | 980 |
| Lab 3 | 0.05 - 2.5 | 0.9992 | 45550 | 1520 |
| Mean | N/A | 0.9995 | 45247 | 1250 |
| %RSD | N/A | 0.03% | 0.63% | 21.6% |
Table 3: Comparison of Accuracy (Recovery) Data
| Laboratory | Spiked Level | Mean % Recovery |
| Lab 1 | 50% (0.5 µg/mL) | 99.5% |
| 100% (1.0 µg/mL) | 100.2% | |
| 150% (1.5 µg/mL) | 101.1% | |
| Lab 2 | 50% (0.5 µg/mL) | 98.9% |
| 100% (1.0 µg/mL) | 99.8% | |
| 150% (1.5 µg/mL) | 100.5% | |
| Lab 3 | 50% (0.5 µg/mL) | 100.8% |
| 100% (1.0 µg/mL) | 101.5% | |
| 150% (1.5 µg/mL) | 102.0% |
Table 4: Comparison of Precision Data
| Laboratory | Parameter | Concentration (µg/mL) | % RSD |
| Lab 1 | Repeatability (n=6) | 1.0 | 0.8% |
| Intermediate Precision | 1.0 | 1.5% | |
| Lab 2 | Repeatability (n=6) | 1.0 | 1.1% |
| Intermediate Precision | 1.0 | 1.9% | |
| Lab 3 | Repeatability (n=6) | 1.0 | 0.9% |
| Intermediate Precision | 1.0 | 1.7% | |
| Reproducibility | (Inter-laboratory) | 1.0 | 3.5% |
Table 5: Comparison of LOD and LOQ
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Lab 1 | 0.015 | 0.05 |
| Lab 2 | 0.018 | 0.06 |
| Lab 3 | 0.016 | 0.05 |
| Mean | 0.016 | 0.053 |
| %RSD | 9.6% | 10.3% |
Conclusion
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analysis of Edoxaban N-Oxide Impurity 2. By adopting a standardized protocol and a clear data comparison structure, participating laboratories can collectively validate the analytical method and establish its reproducibility. The successful execution of such a study would enhance confidence in analytical data across the pharmaceutical industry and provide a robust, validated method for the quality control of Edoxaban. This framework can also be adapted for other well-defined impurities of Edoxaban or other pharmaceutical products.
References
- 1. Edoxaban N-Oxide Impurity 2 - SRIRAMCHEM [sriramchem.com]
- 2. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. Edoxaban N-Oxide Impurity 2 | CAS No: 2803372-49-6 [aquigenbio.com]
- 5. jchr.org [jchr.org]
- 6. journaljpri.com [journaljpri.com]
- 7. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Stability-Indicating Assay Methods for Edoxaban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating assay methods for the quantitative determination of Edoxaban, a direct oral anticoagulant. The information presented is collated from various scientific studies to aid in the selection and implementation of the most suitable analytical method for research, quality control, and stability testing purposes. All methods discussed have been validated in accordance with International Conference on Harmonisation (ICH) guidelines.[1][2][3]
Comparison of Chromatographic Methods
Several chromatographic techniques have been successfully employed to develop stability-indicating assays for Edoxaban. The most common of these are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC). The choice of method often depends on the specific requirements of the analysis, such as speed, sensitivity, and the nature of the sample matrix.
Method Performance and Validation Parameters
The following tables summarize the key performance characteristics and validation parameters of various published methods. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
Table 1: Comparison of RP-HPLC Methods for Edoxaban Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3[4] | Method 4[5] | Method 5[6] |
| Column | Shim-pack C18 (250mm x 4.6mm, 5µm) | C18 | Hypersil ODS C18 (100mm x 4.6mm, 5µm) | C18 (250mm x 4.6mm, 5µm) | Eclipse XDB C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Acetonitrile:Triethylamine buffer (pH 5.5) | Acetonitrile:Potassium di-hydrogen phosphate (pH 3.5) (70:30, v/v) | Methanol | Methanol:Acetonitrile (85:15, v/v) |
| Flow Rate | 1 mL/min | 1 mL/min | 1 mL/min | 1.5 mL/min | 1 mL/min |
| Detection (λmax) | 291 nm | 290 nm | 230 nm | 289 nm | 291.2 nm |
| Retention Time (min) | 5.514 | ~ 4 | 3.677 | 2.058 | 3.013 |
| Linearity Range (µg/mL) | 8 - 80 | 14.91 - 89.46 | 10.5 - 18 | Not Specified | 2 - 10 |
| Correlation Coefficient (r²) | 0.9994 | 1.0000 | 0.999 | Not Specified | 0.9997 |
| LOD (µg/mL) | 0.283 | Not Specified | 0.03 | Not Specified | 0.2250 |
| LOQ (µg/mL) | 0.942 | Not Specified | 0.09 | Not Specified | 0.6818 |
| Accuracy (% Recovery) | 98.83 - 99.63 | Not Specified | 99.74 - 100.70 | Not Specified | 98.8 - 99.89 |
| Precision (%RSD) | < 2 | Not Specified | 0.121 | Not Specified | < 2 |
Table 2: Comparison of UPLC and HPTLC Methods for Edoxaban Analysis
| Parameter | UPLC Method[7] | HPTLC Method[8] | HPTLC Method (QbD)[9] |
| Stationary Phase | Acquity UPLC BEH C18 (50mm x 2.1mm, 1.7µm) | Precoated silica gel 60F254 | Silica gel GF254 |
| Mobile Phase | Acetonitrile:20mM Potassium dihydrogen phosphate (pH 3.0) | Toluene:Methanol:Triethylamine (7.5:1:0.2, v/v/v) | Methanol:Ethyl acetate:Triethylamine (6:4:0.2, v/v) |
| Detection (λmax) | 289 nm | 230 nm | Not Specified |
| Linearity Range | 100 - 300 µg/mL | 400 - 2400 ng/band | Not Specified |
| Correlation Coefficient (r²) | 0.999 | Not Specified | Not Specified |
| LOD | Not Specified | Not Specified | 1.021 ng/band |
| LOQ | Not Specified | Not Specified | 3.095 ng/band |
| Accuracy (% Recovery) | Not Specified | 98.4 | Not Specified |
| Precision (%RSD) | Not Specified | 1.40 - 1.60 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the generalized experimental protocols for the key stability-indicating assays cited in this guide.
RP-HPLC Method Protocol
This protocol is a composite representation based on several published methods.[1][2][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water, phosphate buffer, or triethylamine buffer). The specific ratio and pH should be optimized for adequate separation.
-
Flow Rate: Typically set at 1.0 mL/min.
-
Column Temperature: Maintained at ambient or a controlled temperature (e.g., 35 °C).[5]
-
Detection Wavelength: Set at the maximum absorbance of Edoxaban, which is approximately 290 nm.[2]
-
Injection Volume: Typically 10 or 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Edoxaban reference standard in a suitable solvent (e.g., methanol or a component of the mobile phase) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range.
-
Sample Preparation: For dosage forms, an appropriate number of tablets are crushed, and a portion of the powder equivalent to a single dose is dissolved in the solvent, sonicated, and filtered to remove excipients.
-
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, Edoxaban is subjected to various stress conditions as per ICH guidelines.[2][7]
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
-
Validation: The method is validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness according to ICH Q2(R1) guidelines.[1][3]
Signaling Pathways and Experimental Workflows
Visualizing the experimental process can aid in understanding the logical flow of a stability-indicating assay method validation.
Caption: Workflow for the development and validation of a stability-indicating assay method.
Alternative Analytical Approaches
While chromatographic methods are the gold standard for stability-indicating assays, other techniques have been explored for the quantification of Edoxaban, particularly in biological matrices for pharmacokinetic studies.
-
UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry offers higher sensitivity and selectivity, making it suitable for quantifying Edoxaban and its metabolites in plasma.[10][11] This method is particularly valuable in clinical settings where low concentrations need to be accurately measured.[10]
-
Coagulation Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are functional assays that measure the anticoagulant effect of Edoxaban.[12] However, these methods can show considerable variability depending on the reagents used and are less specific than chromatographic methods for quantifying the drug concentration itself.[12][13] Anti-Factor Xa assays show a better correlation with Edoxaban concentration.[14]
Conclusion
The development and validation of a robust stability-indicating assay method are critical for ensuring the quality, safety, and efficacy of Edoxaban drug products. RP-HPLC methods offer a good balance of performance, accessibility, and reliability for routine quality control and stability testing.[1][2][4] For higher throughput and sensitivity, UPLC methods are an excellent alternative.[7] The choice of the most appropriate method should be based on the specific analytical needs, available instrumentation, and regulatory requirements. This guide provides the necessary comparative data to facilitate an informed decision-making process for researchers and drug development professionals.
References
- 1. jchr.org [jchr.org]
- 2. journaljpri.com [journaljpri.com]
- 3. Development of stability-indicating RP-HPLC method for edoxaban. [wisdomlib.org]
- 4. tianjindaxuexuebao.com [tianjindaxuexuebao.com]
- 5. degres.eu [degres.eu]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. ajpaonline.com [ajpaonline.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Comparison of the effect of the anti-Xa direct oral anticoagulants apixaban, edoxaban, and rivaroxaban on coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different stationary phases for Edoxaban impurity separation
The selection of an appropriate stationary phase is a critical step in the development of a robust high-performance liquid chromatography (HPLC) method for the separation of Edoxaban and its impurities. The chemical and physical properties of the stationary phase directly influence the retention, selectivity, and resolution of the analytes. This guide provides a comparison of different stationary phases used for the separation of Edoxaban impurities, supported by experimental data from published studies.
Comparison of Stationary Phase Performance
The separation of Edoxaban and its isomeric impurities has been investigated using various reversed-phase stationary phases. A study by Baksam and Nimmakayala (2024) systematically compared C18, C8, phenyl, and phenyl-hexyl columns for the separation of isomeric impurities of a key starting material for Edoxaban. Their findings indicate that the C18 stationary phase provided the most effective separation.[1]
| Stationary Phase | Column Brand and Dimensions | Observations on Impurity Separation | Reference |
| C18 (Octadecyl Silane) | Bakerbond C18 (150 x 4.6 mm; 3 µm) | Optimal Separation: Provided the best resolution between Edoxaban starting material (EDO-S1) and its isomeric impurities 2 and 3. Chosen as the most appropriate stationary phase for this separation.[1] | Baksam and Nimmakayala, 2024 |
| C8 (Octyl Silane) | Not specified | Similar Selectivity to C18, Less Resolution: Showed similar selectivity to the C18 column but resulted in lower resolution between EDO-S1 and its impurities 2 and 3.[1] | Baksam and Nimmakayala, 2024 |
| Phenyl | Not specified | Co-elution of Impurities: Impurities 2 and 3 co-eluted with EDO-S1, indicating insufficient selectivity for these specific isomers under the tested conditions.[1] | Baksam and Nimmakayala, 2024 |
| Phenyl-Hexyl | Not specified | Similar Selectivity to Phenyl: Demonstrated selectivity similar to the phenyl column, with impurities 2 and 3 co-eluting with EDO-S1.[1] | Baksam and Nimmakayala, 2024 |
Another study focused on the separation of oxidative degradation impurities of Edoxaban utilized a phenyl stationary phase, highlighting its utility for separating specific types of impurities.[2]
| Stationary Phase | Column Brand and Dimensions | Application | Reference |
| Phenyl | YMC Triart Phenyl (250 x 4.6 mm, 5 µm) | Separation of Oxidative Impurities: Successfully separated three oxidative degradation impurities of Edoxaban.[2] | M. et al., 2023 |
Experimental Protocols
The following are the detailed experimental methodologies from the key studies cited.
Method 1: Separation of Isomeric Impurities (Baksam and Nimmakayala, 2024) [1][3][4]
-
Instrumentation: Shimadzu LC-2010 CHT HPLC system.[1]
-
Stationary Phase: Bakerbond C18 (150 mm x 4.6 mm, 3 µm particle size).[1][3][4]
-
Mobile Phase:
-
Gradient/Isocratic: The mobile phase composition was a mixture of Mobile Phase A and Mobile Phase B in an 85:15 v/v ratio.[1][3][4]
Method 2: Separation of Oxidative Degradation Impurities (M. et al., 2023) [2]
-
Stationary Phase: YMC Triart Phenyl (250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Gradient/Isocratic: Gradient elution was used.[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Detection: UV at 290 nm.[2]
Logical Workflow for Stationary Phase Selection
The following diagram illustrates a logical workflow for selecting an appropriate stationary phase for Edoxaban impurity separation.
Caption: Workflow for stationary phase selection in HPLC method development.
This guide highlights the importance of stationary phase selection in achieving optimal separation of Edoxaban impurities. While C18 columns have demonstrated broad applicability and superior performance for isomeric impurities, alternative phases like phenyl columns can offer unique selectivity for specific degradation products. The provided experimental protocols and logical workflow can serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
- 1. ace.as-pub.com [ace.as-pub.com]
- 2. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | Applied Chemical Engineering [ace.as-pub.com]
- 4. [PDF] Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Determination of Relative Response Factor for Edoxaban Impurity 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Edoxaban impurity 2: the Relative Response Factor (RRF) method and the External Standard method. The objective is to offer a clear understanding of the experimental protocols, data presentation, and underlying principles of each technique, enabling informed decisions in a drug development setting.
Introduction to Impurity Quantification
In pharmaceutical analysis, accurate quantification of impurities is crucial for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) like Edoxaban. Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for the identification, qualification, and reporting of impurities.[1][2] The choice of analytical method for impurity quantification can significantly impact the accuracy and efficiency of this process.
The Relative Response Factor (RRF) is a widely used method to correct for the difference in detector response between an impurity and the API.[1][3][4][5] This approach is particularly useful when a pure standard of the impurity is unavailable or difficult to procure.[1] In contrast, the External Standard method relies on a calibration curve generated from a certified reference standard of the impurity, generally considered the most accurate method for quantification.[4][6]
This guide will delve into the practical application of both methods for the determination of this compound, a critical parameter in the quality control of Edoxaban.
Comparison of Analytical Methods
| Feature | Relative Response Factor (RRF) Method | External Standard Method |
| Principle | Quantifies the impurity based on the response of the API, corrected by the RRF. | Quantifies the impurity based on a calibration curve generated from a certified standard of the impurity. |
| Requirement for Impurity Standard | Required for initial RRF determination, but not for routine analysis. | Required for every analytical run. |
| Accuracy | Generally considered less accurate than the external standard method, as the RRF can be influenced by chromatographic conditions. | Considered the "gold standard" for accuracy in impurity quantification. |
| Cost and Time-Effectiveness | More cost-effective and faster for routine analysis once the RRF is established. | Can be more expensive and time-consuming due to the need for certified impurity standards. |
| Regulatory Acceptance | Widely accepted by regulatory agencies, provided the RRF is scientifically justified and properly determined.[1] | Universally accepted by regulatory agencies. |
Experimental Protocols
Method 1: Determination of Relative Response Factor (RRF) for this compound
This protocol outlines the procedure for determining the RRF of this compound with respect to Edoxaban using High-Performance Liquid Chromatography (HPLC).
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v)[7][8] |
| Flow Rate | 1.0 mL/min[7][8] |
| Detection Wavelength | 291 nm[7][8] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
2. Preparation of Solutions:
-
Edoxaban Stock Solution (A): Accurately weigh about 50 mg of Edoxaban reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
This compound Stock Solution (B): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Linearity Solutions: Prepare a series of five linearity solutions for both Edoxaban and this compound by diluting the respective stock solutions with the mobile phase to cover a range from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL for the impurity).
3. Procedure:
-
Inject each linearity solution in triplicate into the HPLC system.
-
Record the peak areas for Edoxaban and this compound in each chromatogram.
-
Plot a graph of the mean peak area versus concentration for both Edoxaban and this compound.
-
Perform a linear regression analysis to obtain the slope of the calibration curve for each compound.
4. Calculation of RRF:
The RRF is calculated using the following formula:
RRF = (Slope of this compound) / (Slope of Edoxaban)
Method 2: Quantification of this compound using the External Standard Method
This protocol describes the quantification of this compound in a sample using a calibration curve prepared from a certified reference standard.
1. Chromatographic Conditions:
The same chromatographic conditions as described in Method 1 are used.
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare as described in Method 1.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the this compound stock solution with the mobile phase to bracket the expected concentration of the impurity in the sample.
-
Sample Solution: Accurately weigh a sample of Edoxaban API and dissolve it in the mobile phase to a known concentration (e.g., 1000 µg/mL).
3. Procedure:
-
Inject the calibration standards in triplicate to generate a calibration curve.
-
Inject the sample solution in triplicate.
-
Record the peak area of this compound in the chromatograms of the calibration standards and the sample.
4. Calculation of Impurity Concentration:
-
Plot a calibration curve of the mean peak area of this compound versus concentration for the calibration standards.
-
Determine the concentration of this compound in the sample solution by interpolating its mean peak area from the calibration curve.
-
Calculate the percentage of this compound in the sample using the following formula:
% Impurity = (Concentration of Impurity in Sample (µg/mL) / Concentration of Sample (µg/mL)) * 100
Data Presentation
Table 1: Illustrative Linearity Data for RRF Determination
| Concentration (µg/mL) | Mean Peak Area (Edoxaban) | Mean Peak Area (Impurity 2) |
| 0.5 | 15,000 | 12,500 |
| 1.0 | 30,500 | 25,200 |
| 1.5 | 45,200 | 37,800 |
| 2.0 | 60,100 | 50,100 |
| 2.5 | 75,300 | 62,700 |
| Slope | 30,100 | 25,100 |
| R² | 0.9998 | 0.9999 |
| RRF | - | 0.83 |
Table 2: Illustrative Data for External Standard Quantification
| Calibration Standard (µg/mL) | Mean Peak Area |
| 0.5 | 12,600 |
| 1.0 | 25,300 |
| 1.5 | 37,900 |
| 2.0 | 50,400 |
| 2.5 | 63,000 |
| Sample | 31,500 |
From the calibration curve, a peak area of 31,500 for the sample corresponds to a concentration of 1.25 µg/mL of this compound.
Visualizations
Caption: Workflow for RRF Determination.
Caption: Workflow for External Standard Method.
Conclusion
Both the Relative Response Factor and External Standard methods have their merits in the quantification of this compound. The External Standard method offers superior accuracy and is the preferred method when a certified reference standard is readily available. However, the RRF method provides a practical, cost-effective, and regulatory-accepted alternative for routine quality control, especially when the impurity standard is scarce or expensive. The choice between these methods should be based on a risk assessment considering the stage of drug development, the availability of reference standards, and the desired level of accuracy. A thorough validation of the chosen method is imperative to ensure reliable and compliant impurity testing.
References
- 1. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. fda.gov [fda.gov]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 7. extranet.who.int [extranet.who.int]
- 8. jchr.org [jchr.org]
A Comparative Guide to the Genotoxicity Assessment of Edoxaban and Its Impurities
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genotoxicity assessment of the direct Factor Xa inhibitor, Edoxaban, and its impurities. The findings are contextualized by comparing them with data available for other novel oral anticoagulants (NOACs). All experimental methodologies are based on internationally recognized guidelines to ensure relevance and rigor.
Genotoxicity Profile: Edoxaban and Key Impurities
Regulatory assessments have established that Edoxaban does not present a genotoxic hazard.[1] A standard battery of tests, including bacterial reverse mutation assays, in vitro mammalian cell chromosomal aberration tests, and in vivo micronucleus assays, was conducted to support its approval.
A significant human-specific metabolite and impurity, known as M-4 (D21-2393), has been evaluated separately.[2][3][4] While testing negative for gene mutations (Ames test) and in vivo genotoxicity, it demonstrated a potential to induce numerical chromosomal aberrations in an in vitro mammalian cell line at high concentrations.[5]
Table 1: Summary of Genotoxicity Findings for Edoxaban and Impurity M-4 (D21-2393) (Note: This table summarizes qualitative outcomes from regulatory reviews. Specific quantitative values are not publicly available and are presented here for illustrative purposes.)
| Test Article | Assay | Test System | Metabolic Activation (S9) | Concentration/Dose | Result | Citation |
| Edoxaban | Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With & Without | Up to 5000 µ g/plate | Negative | [1] |
| In Vitro Chromosomal Aberration | Mammalian Cells | With & Without | (Not specified) | Negative | [1] | |
| In Vivo Micronucleus | Rodent Hematopoietic Cells | N/A | (Not specified) | Negative | [1] | |
| Impurity M-4 (D21-2393) | Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With & Without | Up to 5000 µg/mL | Negative | [5] |
| In Vitro Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | With & Without | ≥1250 µg/mL | Positive (Numerical) | [5] | |
| In Vitro Polyploidy Test | Human Peripheral Lymphocytes | (Not specified) | (Not specified) | Negative | [5] | |
| In Vivo Micronucleus | Rat Bone Marrow | N/A | Up to 2000 mg/kg | Negative | [5] |
Comparison with Alternative Novel Oral Anticoagulants (NOACs)
The genotoxicity profiles of other widely used NOACs provide a benchmark for evaluating Edoxaban.
-
Dabigatran Etexilate : Regulatory reviews indicate that neither the prodrug nor its active form was genotoxic in a standard battery of tests. Furthermore, nine specified impurities were also found to be negative in genotoxicity assays.[6]
-
Rivaroxaban : While comprehensive regulatory data on the parent compound is not readily public, studies on its degradation products have shown that they can possess cytotoxic and genotoxic potential, as demonstrated in a comet assay.[7]
-
Apixaban : Publicly available regulatory documents confirm an extensive nonclinical safety program was conducted, with no specific genotoxicity concerns highlighted as a barrier to its approval.[8]
Table 2: Comparative Genotoxicity Profile of Selected NOACs (This table is a summary of conclusions from available public data.)
| Anticoagulant | Genotoxicity Finding | Comments | Citation |
| Edoxaban | Non-genotoxic | Impurity M-4 (D21-2393) showed potential for in vitro aneuploidy at high concentrations but was negative in vivo. | [1][5] |
| Dabigatran | Non-genotoxic | Both the active drug and its specified impurities tested negative. | [6] |
| Rivaroxaban | Data Inconclusive (Parent) | Degradation products have shown evidence of genotoxic potential in vitro. | [7] |
| Apixaban | Considered Non-genotoxic | No specific safety concerns related to genotoxicity were identified during its clinical development program. | [8] |
Experimental Protocols
The assessment of genotoxicity for pharmaceutical compounds and their impurities follows a standardized battery of tests as mandated by international guidelines such as ICH S2(R1).
This test evaluates the potential of a substance to induce gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli.
-
Strain Selection : Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation : The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Exposure : The test article is combined with the bacterial culture and either top agar (plate incorporation method) or a liquid medium (pre-incubation method) before being plated on a minimal glucose agar medium.
-
Incubation : Plates are incubated at 37°C for 48-72 hours.
-
Scoring : Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted for each concentration and compared to a negative (vehicle) control.
-
Positive Result : A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control, is considered a positive result.
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.
-
Cell Culture : Human peripheral blood lymphocytes or suitable mammalian cell lines (e.g., CHO, V79, TK6) are cultured.
-
Exposure : Cells are treated with at least three concentrations of the test article for a short period (e.g., 3-6 hours) with and without S9 activation, and for a longer period (e.g., ~1.5-2 normal cell cycles) without S9.
-
Cytokinesis Block : Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.[9]
-
Harvesting and Staining : After an appropriate expression time, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring : At least 2000 binucleated cells per concentration are analyzed under a microscope for the presence of micronuclei.[9]
-
Positive Result : A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.
This test assesses the potential of a substance to induce chromosomal damage in the bone marrow cells of rodents.
-
Animal Dosing : Typically, rats or mice are administered the test article, often via oral gavage or intraperitoneal injection, at three different dose levels. The highest dose should induce some signs of toxicity or be a limit dose (e.g., 2000 mg/kg).
-
Metaphase Arrest : Prior to sacrifice, animals are treated with a metaphase-arresting agent like colchicine to accumulate cells in the metaphase stage of mitosis.
-
Sample Collection : Bone marrow is flushed from the femur or tibia, and cells are harvested.
-
Slide Preparation : Cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained.
-
Microscopic Analysis : At least 150 well-spread metaphases per animal are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, rearrangements).[10]
-
Positive Result : A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control group indicates a positive result.[10]
Visualizations: Workflows and Pathways
The following diagram illustrates the standard decision-making workflow for assessing the genotoxicity of a pharmaceutical impurity, in line with ICH M7 guidelines.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The edoxaban-M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. assets.hpra.ie [assets.hpra.ie]
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative spectroscopic analysis of Edoxaban impurity 2, identified as Edoxaban N-Oxide Impurity 2, and its related isomers.
Edoxaban, a direct factor Xa inhibitor, can present various impurities during its synthesis and degradation. Among these, Edoxaban N-Oxide Impurity 2 is a notable oxidative degradation product. Understanding its spectroscopic signature in comparison to other isomers is crucial for quality control and regulatory compliance.
Chemical Identification
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Edoxaban | N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-4,5,6,7-tetrahydro[1][2]thiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]oxamide | 480449-70-5 | C₂₄H₃₀ClN₇O₄S | 548.06 |
| Edoxaban N-Oxide Impurity 1 | 2-(((1R,2S,5S)-2-(2-((5-Chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamoyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 5-oxide | 2244103-96-4 | C₂₄H₃₀ClN₇O₅S | 564.06 |
| Edoxaban N-Oxide Impurity 2 | 5-chloro-2-(2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetamido)pyridine 1-oxide | 2803372-49-6 | C₂₄H₃₀ClN₇O₅S | 564.1 |
Spectroscopic Data Summary
While specific, publicly available spectroscopic data for Edoxaban N-Oxide Impurity 2 is limited, the following table outlines the expected analytical techniques and the nature of the data required for its characterization and comparison with its isomers. The characterization of chiral impurities of Edoxaban has been reported using techniques such as IR, MS, ¹H-NMR, and ¹³C-NMR.[1]
| Spectroscopic Technique | Edoxaban | Edoxaban N-Oxide Impurity 2 (Expected) | Isomers (General) |
| ¹H NMR (ppm) | Characteristic peaks for aromatic, aliphatic, and amide protons. | Shift in signals of protons adjacent to the N-oxide group. | Variations in chemical shifts and coupling constants depending on the stereochemistry. |
| ¹³C NMR (ppm) | Distinct signals for all 24 carbon atoms. | Shift in signals of carbons adjacent to the N-oxide group. | Differences in carbon chemical shifts due to stereoisomerism. |
| Mass Spectrometry (m/z) | [M+H]⁺ at 548.1846.[1] | [M+H]⁺ at 564.1. | Same mass-to-charge ratio as Edoxaban for stereoisomers. |
| IR Spectroscopy (cm⁻¹) | Characteristic bands for C=O, N-H, C-N, and C-Cl stretching. | Potential shift in N-O stretching frequency. | Minor differences in the fingerprint region. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
A key aspect of analyzing Edoxaban impurities is the ability to separate the various isomers. Chiral HPLC methods have been developed for this purpose.
Method for Separation of Edoxaban and Isomers (Edox-II and Edox-III) [3]
-
Column: Chiral chromatographic column with silica gel coated with cellulose-tri(4-chloro-3-methylphenyl carbamate) as the stationary phase.
-
Mobile Phase: A mixed solution of methanol and ethanol with an alkaline additive.
-
Sample Preparation: A mixed solution containing 1 mg/mL of Edoxaban, 5 µg/mL of Edox-II, and 5 µg/mL of Edox-III is prepared in the mobile phase.
-
Injection Volume: 20 µL.
-
Detection: The elution order is Edox-III, Edoxaban, and Edox-II, with baseline separation achieved.
Method for Separation of Oxidative Degradation Impurities [4]
-
Column: YMC Triart phenyl (250 × 4.6) mm, 5 µm.
-
Mobile Phase A: 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile:methanol (1:1 v/v).
-
Elution: Gradient elution.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 290 nm.
Mass Spectrometry (MS) for Identification and Characterization
High-resolution mass spectrometry, particularly quadrupole-time of flight (Q-TOF), is employed for the identification and structural elucidation of degradation products.[4]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Full scan and product ion scan (MS/MS) to determine the elemental composition and fragmentation patterns.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of this compound and its related isomers.
Caption: Workflow for the separation and spectroscopic analysis of Edoxaban impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Method for separation and determination of Edoxaban tosylate hydrate and isomer impurities thereof by chiral high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 4. Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Edoxaban Impurity 2 Testing
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methods for the testing of Edoxaban Impurity 2, a critical stereoisomeric impurity of the anticoagulant Edoxaban. Understanding the nuances of these methods is essential for accurate quantification and, ultimately, patient safety.
Edoxaban, a direct factor Xa inhibitor, is a widely prescribed anticoagulant. During its synthesis, several impurities can arise, including stereoisomers. This compound, also known as Edoxaban EP Impurity C or the (SSS)-Isomer (CAS 1255529-27-1), is one such critical impurity that requires careful monitoring and control.[1] This guide delves into two distinct chromatographic methods for the analysis of this impurity: a chiral High-Performance Liquid Chromatography (HPLC) method and a reverse-phase Ultra-Performance Liquid Chromatography (UPLC) method.
Method Comparison at a Glance
The selection of an appropriate analytical method for impurity testing depends on various factors, including the desired resolution, sensitivity, and analysis time. Below is a summary of the key performance characteristics of the two methods discussed in this guide.
| Parameter | Chiral HPLC Method | RP-UPLC Method |
| Principle | Enantioselective separation on a chiral stationary phase | Separation based on polarity on a C18 stationary phase |
| Resolution of Isomers | High | Moderate to High |
| Analysis Time | Longer | Shorter |
| Sensitivity | Good | Excellent |
| Method Development | More complex | More straightforward |
| Typical Application | Specific quantification of stereoisomers | General impurity profiling and quantification |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method is specifically designed for the separation of Edoxaban and its stereoisomeric impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based)
-
Mobile Phase: A suitable mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol). The exact ratio should be optimized for optimal separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV at a wavelength where both Edoxaban and the impurity have significant absorbance (e.g., 290 nm).
-
Injection Volume: 10-20 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Edoxaban drug substance in the same solvent as the standard to a known concentration.
Validation Parameters:
-
The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[2][3][4][5]
Reverse-Phase Ultra-Performance Liquid Chromatography (UPLC) Method
This method is a more general approach for impurity profiling and can be optimized to achieve separation of this compound.
Instrumentation:
-
UPLC system with a binary or quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: A high-resolution reverse-phase C18 column with a small particle size (e.g., ≤ 2 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid in water or an ammonium acetate buffer).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).
-
Gradient Elution: A gradient program should be developed to ensure the separation of the impurity from the main peak and other potential impurities.
-
Flow Rate: Typically 0.3 - 0.6 mL/min.
-
Column Temperature: Controlled, often elevated (e.g., 40°C) to improve peak shape and reduce viscosity.
-
Detection: PDA detector to monitor a range of wavelengths and ensure peak purity, with quantification at a specific wavelength (e.g., 290 nm).
-
Injection Volume: 1-5 µL.
Standard and Sample Preparation:
-
Similar to the HPLC method, prepare stock solutions of the reference standard and the drug substance sample in a suitable diluent.
Validation Parameters:
-
The method must be validated as per ICH guidelines to ensure it is fit for its intended purpose.[2][3][4][5]
Visualizing the Workflow and Logic
To better understand the processes involved in analytical method transfer and selection, the following diagrams are provided.
Caption: A typical workflow for analytical method transfer.
Caption: Decision tree for selecting an analytical method.
Conclusion
The choice between a chiral HPLC and a reverse-phase UPLC method for the analysis of this compound depends on the specific requirements of the laboratory. For definitive stereoisomer separation and quantification, a dedicated chiral HPLC method is often the most appropriate choice. However, for faster, high-throughput analysis within a broader impurity profile, a well-optimized RP-UPLC method can provide excellent results.
Regardless of the method chosen, a thorough validation is essential to ensure the reliability and accuracy of the data generated. The successful transfer of these methods between laboratories requires clear communication, comprehensive training, and a robust transfer protocol. By carefully considering the information presented in this guide, researchers and scientists can make informed decisions to ensure the quality and safety of Edoxaban.
References
- 1. Impurities in Drug Substances and Products [usp.org]
- 2. ace.as-pub.com [ace.as-pub.com]
- 3. [PDF] Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate | Semantic Scholar [semanticscholar.org]
- 4. | Applied Chemical Engineering [ace.as-pub.com]
- 5. jchr.org [jchr.org]
Safety Operating Guide
Navigating the Disposal of Edoxaban Impurity 2: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of pharmaceutical compounds and their impurities is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Edoxaban impurity 2, ensuring the protection of personnel and the environment.
Core Safety and Disposal Parameters
The following table summarizes key information for the safe handling and disposal of this compound. It is crucial to treat this compound as a potentially hazardous substance of unknown potency.
| Parameter | Guideline | Citation |
| Hazard Classification | Not classified as a "Hazardous Chemical" by OSHA Hazard Communication Standard, 29 CFR 1910.1200. However, it is a pharmaceutical-related compound of unknown potency. | [1][2] |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles with side-shields (EN 166/NIOSH approved), fire/flame resistant and impervious clothing, and gloves (inspected before use). | [1][2] |
| First Aid - Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. | [1][2] |
| First Aid - Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | [1][2] |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [1][2] |
| First Aid - Inhalation | If breathing is difficult, move to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist. | [1][2] |
| Spill Containment | Avoid generating dust. Sweep or vacuum up spillage and collect in a suitable container for disposal. Clean the surface thoroughly to remove residual contamination. | [1] |
| Recommended Disposal Method | Product may be burned in an incinerator equipped with an afterburner and scrubber. Excess and expired materials should be offered to a licensed hazardous material disposal company. | [1][2] |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground. | [1] |
Detailed Disposal Protocol
The following protocol outlines the step-by-step procedure for the proper disposal of this compound. This process is designed to comply with general best practices for pharmaceutical waste management.
Objective: To safely and compliantly dispose of this compound, minimizing risk to personnel and the environment.
Materials:
-
Appropriate Personal Protective Equipment (PPE) as specified in the table above.
-
Hazardous waste container (black container, clearly labeled "hazardous waste pharmaceuticals").[3]
-
Sealable plastic bag.
-
Inert absorbent material (e.g., vermiculite, sand).
-
Waste disposal manifest or tracking form.
Procedure:
-
Personnel Protection: Before handling the material, ensure all personnel are wearing the required PPE, including safety goggles, impervious clothing, and gloves.[1][2]
-
Waste Segregation:
-
Identify all waste streams containing this compound.
-
Segregate this waste from non-hazardous and biohazardous waste.[4] It must not be placed in regular trash or biohazard containers.
-
-
Containment of Solid Waste:
-
For solid forms of this compound, carefully place the material into a designated hazardous waste container.
-
To minimize the risk of dust inhalation, avoid crushing or breaking tablets or capsules if applicable.
-
-
Containment of Liquid Waste:
-
If this compound is in a liquid solution, absorb the liquid with an inert material like vermiculite or sand.
-
Place the absorbed material into a sealable plastic bag.
-
Seal the bag and place it into the designated hazardous waste container.
-
-
Container Labeling:
-
Ensure the hazardous waste container is clearly and accurately labeled as "Hazardous Waste - this compound".
-
Include the date of accumulation and any other information required by your institution or local regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Dispose of any cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
-
-
Personal Hygiene: After handling is complete, wash hands thoroughly with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Edoxaban impurity 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Edoxaban impurity 2. Given that "this compound" may not be a universally standardized name and the available safety data is incomplete, this protocol emphasizes a cautious approach based on guidelines for handling potent and uncharacterized pharmaceutical compounds.
Hazard Assessment and Occupational Exposure
Due to the lack of specific toxicological data for this compound, it should be handled as a potentially potent pharmaceutical compound. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.
Occupational Exposure Limits (OELs) for Potent Compounds:
For novel compounds with unknown toxicity, it is prudent to adopt a conservative approach. Pharmaceutical manufacturers often handle highly potent active pharmaceutical ingredients (HPAPIs) with OELs at or below 10 μg/m³.[1] For substances with minimal data, a surrogate approach using a structurally similar compound or one with a similar mode of action can be used to establish an OEL.[1] In the absence of such data, an OEL of 2 μg/m³ is generally considered protective for substances with unknown toxicological properties.[1]
| Parameter | Value | Rationale |
| Assigned Occupational Exposure Limit (OEL) | ≤ 10 µg/m³ | Adopted as a conservative measure for a potentially potent, uncharacterized compound. |
| Occupational Exposure Band (OEB) | 3 or 4 | Based on the potential for high potency and the lack of comprehensive hazard data. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the potentially hazardous substance.[2] The following PPE is required when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[3] | Prevents skin contact and absorption. Double gloving provides an additional layer of protection. |
| Gown | Disposable, low-lint, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield.[4] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | An N95 or higher-rated respirator.[2][3] | Protects against inhalation of airborne particles. Fit-testing is required. |
| Shoe Covers | Two pairs of disposable shoe covers.[3] | Prevents the tracking of contamination out of the work area. |
Handling and Operational Plan
All handling of this compound should occur in a designated area with restricted access.
Experimental Workflow:
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the available Safety Data Sheet (SDS) for "N-Nitroso this compound".[5] Note the lack of complete data and proceed with the utmost caution.
-
Don all required PPE as specified in the table above.
-
Prepare a designated handling area, such as a chemical fume hood or a glove box. Ensure all necessary equipment and spill cleanup materials are readily available.
-
-
Handling:
-
All manipulations of the solid compound and its solutions must be performed within a certified containment device (e.g., chemical fume hood, glove box).
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound.
-
If weighing the solid, do so within the containment device.
-
-
Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Clean the area with a suitable deactivating solution if one is known, or a soap and water solution followed by a solvent rinse.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[5] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
Waste Segregation and Disposal:
Disposal Protocol:
-
Segregation:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, and weighing papers, must be collected in a clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, and broken glassware must be disposed of in a puncture-resistant sharps container.
-
-
Storage: Store all waste containers in a designated and secure satellite accumulation area until they are collected.
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of any waste down the drain or in the regular trash.
-
The likely method of disposal for potent pharmaceutical waste is incineration by a licensed hazardous material disposal company.[5][6]
-
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. gerpac.eu [gerpac.eu]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Investigations of the use of bioavailability data to adjust occupational exposure limits for active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. easyrxcycle.com [easyrxcycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
